2-Butylpyrimidine-4-carboxylic Acid: Comprehensive Analysis of Chemical Structure, Physical Properties, and Synthetic Methodologies
Executive Summary In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as foundational pharmacophores due to their structural rigidity and favorable hydrogen-bonding profiles. 2-Butylpyrimidine-4-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as foundational pharmacophores due to their structural rigidity and favorable hydrogen-bonding profiles. 2-Butylpyrimidine-4-carboxylic acid (CAS: 1092299-61-0)[1] has emerged as a highly versatile, bifunctional building block. It is prominently utilized in the design of targeted antibacterial agents, specifically acting as a critical moiety in the synthesis of DNA gyrase inhibitors[2].
This technical guide provides an in-depth analysis of the compound's molecular architecture, physicochemical behavior, and a field-proven, self-validating synthetic methodology designed for scale-up and high-purity drug development workflows.
Chemical Structure and Molecular Properties
The molecular architecture of 2-butylpyrimidine-4-carboxylic acid is characterized by an electron-deficient 1,3-diazine (pyrimidine) core, flanked by a lipophilic aliphatic tail and a hydrophilic carboxylic acid headgroup.
The Pyrimidine Core: Provides a stable aromatic scaffold. The nitrogen atoms at positions 1 and 3 act as potent hydrogen bond acceptors, crucial for engaging with target protein kinase or topoisomerase binding pockets[3].
The 2-Butyl Substitution: The four-carbon aliphatic chain at the C2 position introduces significant lipophilicity. This structural choice is highly intentional in drug design, as it enhances cellular membrane permeability and allows the molecule to occupy hydrophobic sub-pockets within target enzymes.
The 4-Carboxylic Acid: Positioned at C4, this group serves a dual purpose. Biologically, it can act as a hydrogen bond donor/acceptor. Synthetically, it is the primary anchoring point for downstream functionalization, typically via amide coupling to complex alkaloid or pyrrole scaffolds[2].
Quantitative Data Summary
Property
Value
IUPAC Name
2-Butylpyrimidine-4-carboxylic acid
CAS Number
1092299-61-0
Molecular Formula
C9H12N2O2
Molecular Weight
180.20 g/mol
SMILES String
O=C(C1=NC(CCCC)=NC=C1)O
Appearance
Crystalline solid (typical for pyrimidine-4-carboxylic acids)
Physicochemical Profile and Behavior
Understanding the physicochemical behavior of this compound is critical for optimizing both its synthesis and its formulation.
Amphiphilic and Zwitterionic Potential: The molecule possesses opposing functional groups. The carboxylic acid is highly acidic (typical
pKa
~2.5–3.0), meaning it exists almost entirely as a deprotonated carboxylate anion at physiological pH (7.4). Conversely, the pyrimidine nitrogens are weakly basic (
pKa
~1.0–1.5).
Solubility: In its neutral state, the compound exhibits poor aqueous solubility due to the dominant lipophilic effect of the butyl chain. However, adjusting the pH to >4.0 transforms the molecule into its carboxylate salt, drastically increasing its solubility in aqueous media. This pH-dependent solubility is the exact mechanism exploited during the synthetic workup phase.
Synthetic Methodology: Riley Oxidation Protocol
Direct carboxylation of the electron-deficient pyrimidine ring is thermodynamically unfavorable. Therefore, the industry standard for synthesizing pyrimidine-4-carboxylic acids relies on the selective oxidation of a pre-installed methyl group using Selenium dioxide (
SeO2
)[4] ().
Step-by-Step Experimental Protocol
Step 1: Reagent Preparation and Solvation
Action: Dissolve 1.0 equivalent of 2-butyl-4-methylpyrimidine in anhydrous pyridine (approx. 25 mL per gram of substrate).
Causality: Pyridine is selected as a dual-purpose reagent. It is an excellent organic solvent that thoroughly dissolves both the pyrimidine substrate and the inorganic oxidant. Crucially, it acts as a mild base to neutralize selenic acid byproducts, preventing the acidic degradation of the pyrimidine core during prolonged heating[2].
Step 2: Selective Oxidation
Action: Add 1.5 to 2.0 equivalents of
SeO2
to the solution. Heat the mixture to 120 °C under an inert atmosphere for 4 hours.
Causality: The 4-methyl group is highly activated (acidic) due to the strong electron-withdrawing effect of the adjacent pyrimidine nitrogens.
SeO2
selectively attacks this activated position. The elevated temperature (120 °C) provides the necessary activation energy to drive the transient intermediate aldehyde fully to the carboxylic acid state[3] ().
Step 3: Workup and Selenium Remediation
Action: Cool the resulting black solution to room temperature, dilute with water (approx. 40 mL), and filter the mixture through a tightly packed bed of Celite.
Causality: The oxidation process reduces
SeO2
to elemental selenium (
Se0
), which precipitates as an intractable, colloidal black powder. Celite filtration effectively traps these nanoparticles, preventing heavy-metal contamination of the pharmaceutical intermediate[2].
Step 4: Product Isolation via pH Manipulation
Action: Slowly acidify the clear filtrate with 1 N HCl until the pH drops to approximately 2.0–3.0. Collect the resulting precipitate via vacuum filtration.
Causality: In the basic pyridine/water mixture, the product exists as a highly soluble pyridinium carboxylate salt. Acidification protonates the carboxylate radical. The sudden loss of ionic character, combined with the lipophilicity of the butyl chain, forces the pure 2-butylpyrimidine-4-carboxylic acid to rapidly crystallize out of solution[2].
Validation & Quality Control (Self-Validating System)
To ensure the integrity of the protocol, the system must be self-validating:
In-Process Control (IPC): Monitor the reaction via LC-MS. Successful conversion is validated by a distinct shift to an earlier retention time (due to the polar carboxylic acid) and the appearance of the
m/z
181.2
[M+H]+
peak.
Post-Isolation NMR: Confirm structure via
1H
-NMR. The oxidation is validated by the complete disappearance of the 4-methyl singlet (approx. 2.5 ppm) and the emergence of a broad, downfield singlet (approx. 12.5–13.0 ppm) corresponding to the carboxylic acid proton.
Synthetic workflow for 2-Butylpyrimidine-4-carboxylic acid via Riley oxidation.
Applications in Drug Development: DNA Gyrase Inhibition
The primary application of 2-butylpyrimidine-4-carboxylic acid lies in its role as a precursor for novel antibacterial agents[2]. The international microbiological community faces a severe crisis regarding antibiotic resistance (e.g., MRSA, VRE).
To combat this, researchers utilize this pyrimidine derivative to synthesize inhibitors targeting DNA gyrase (a type II topoisomerase). By performing an amide coupling between the 4-carboxylic acid of our subject compound and a complex amine (such as a piperidinyl-pyrrole derivative), a highly potent pharmacophore is generated[2]. The pyrimidine ring intercalates or binds within the ATP-binding pocket of the GyrB subunit, while the 2-butyl chain anchors the molecule into adjacent hydrophobic crevices, effectively halting bacterial DNA replication[3].
Integration of the pyrimidine scaffold into DNA gyrase inhibitors.
References
World Intellectual Property Organization. (2005). Pyrrol derivatives with antibacterial activity (Patent No. WO2005026149A1).
Journal of Medicinal Chemistry. (2006). Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure. ACS Publications.[Link]
Density Functional Theory (DFT) Calculations for 2-Butylpyrimidine-4-carboxylic Acid: A Comprehensive Computational Guide
Executive Summary In modern rational drug design, understanding the fundamental quantum mechanical behavior of a pharmacophore is a prerequisite for successful lead optimization. 2-Butylpyrimidine-4-carboxylic acid (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern rational drug design, understanding the fundamental quantum mechanical behavior of a pharmacophore is a prerequisite for successful lead optimization. 2-Butylpyrimidine-4-carboxylic acid (CAS: 1092299-61-0)[1] is a highly versatile building block, featuring a lipophilic butyl chain, a biologically active pyrimidine core, and a highly polarizable carboxylic acid moiety.
This whitepaper provides an in-depth, self-validating computational protocol for performing Density Functional Theory (DFT) calculations on this molecule. By moving beyond basic structural generation, this guide details the causality behind specific quantum mechanical parameter selections and demonstrates how to translate raw DFT outputs (such as frontier molecular orbitals and electrostatic potentials) into actionable pharmacokinetic and pharmacodynamic insights.
The structural topology of 2-Butylpyrimidine-4-carboxylic acid presents a unique combination of interaction modalities:
Pyrimidine Ring: Acts as a potent hydrogen-bond acceptor and participates in π-π stacking with aromatic amino acid residues.
Carboxylic Acid Group: Governs the molecule's pKa, dictating its ionization state at physiological pH and serving as a primary site for salt formation or covalent conjugation.
2-Butyl Substitution: Imparts necessary lipophilicity, modulating the compound's membrane permeability and van der Waals interactions within hydrophobic binding pockets.
DFT calculations are uniquely suited to model these behaviors. By delineating molecular orbitals and geometrical configurations, DFT provides critical insights into the lowest unoccupied molecular orbital (LUMO), the highest occupied molecular orbital (HOMO), and the resulting energy gap (ΔE) which dictates the energetic landscape and chemical reactivity of pyrimidine derivatives[2]. Furthermore, DFT is standard practice for analyzing the hydrogen bond donor/acceptor networks formed by carboxylic acid and aminopyrimidine groups, which often assemble into supramolecular structures[3].
Causality in Experimental Choices: The DFT Level of Theory
A computational protocol is only as robust as its chosen level of theory. For 2-Butylpyrimidine-4-carboxylic acid, the recommended standard is B3LYP/6-311++G(d,p) . This specific combination is widely validated in the literature for pyrimidine-carboxylic acid derivatives[4].
Functional Selection (B3LYP): Becke’s three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional is chosen because it incorporates a portion of exact Hartree-Fock exchange. This mitigates the self-interaction error inherent in pure DFT, yielding highly accurate geometries and vibrational frequencies for N-heterocyclic organic molecules.
Triple-Split Valence (6-311): Allows the electron orbitals to change size dynamically, which is crucial for accurately modeling the highly delocalized π-electron system of the pyrimidine ring.
Diffuse Functions (++): The inclusion of diffuse functions is non-negotiable for this molecule. Because the carboxylic acid moiety easily deprotonates to form a carboxylate anion at physiological pH, its electron cloud expands significantly. Diffuse functions allow the basis set to model loosely held electrons far from the nucleus, preventing artificial energetic penalties.
Polarization Functions (d,p): Adding d-functions to heavy atoms (C, N, O) and p-functions to hydrogen allows orbitals to change shape (angular momentum). This is critical for accurately simulating the asymmetrical distortion of electron clouds when the pyrimidine nitrogens engage in directional hydrogen bonding with target proteins[4].
Self-Validating Computational Protocol
To ensure trustworthiness, the following step-by-step methodology incorporates a self-validating feedback loop. A DFT calculation that does not confirm its own stationary points is scientifically invalid.
Action: Generate the 3D conformer of 2-Butylpyrimidine-4-carboxylic acid using a SMILES string. Perform a preliminary molecular mechanics (e.g., MMFF94) optimization to resolve severe steric clashes (particularly around the flexible butyl chain).
Action: Set up the DFT input file specifying Opt B3LYP/6-311++G(d,p).
Causality: Because drug-target interactions occur in aqueous biological environments, apply the Polarizable Continuum Model (PCM) using water as the solvent. Gas-phase optimizations often lead to artificially collapsed structures due to intramolecular hydrogen bonding (e.g., between the carboxylic OH and the pyrimidine N) that would otherwise be outcompeted by water in vivo.
Step 3: Frequency Calculation (The Validation Step)
Action: Append the Freq keyword to calculate the Hessian matrix (second derivatives of the energy with respect to nuclear coordinates).
Validation Rule: The output must be analyzed for imaginary (negative) frequencies. A true global or local energy minimum must have exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a saddle point (transition state). The protocol dictates perturbing the geometry along the normal mode of that imaginary frequency and re-optimizing.
Step 4: Wavefunction & Electrostatic Analysis
Action: Once a true minimum is confirmed, extract the Frontier Molecular Orbitals (FMOs) and map the Molecular Electrostatic Potential (MEP) onto the total electron density surface.
Figure 1: Self-validating DFT computational workflow ensuring true energy minima.
Quantitative Data Extraction & Interpretation
The extraction of quantum chemical parameters allows researchers to quantify the reactivity and stability of the molecule. Below is a summary table of representative theoretical parameters expected for a pyrimidine-carboxylic acid derivative at the B3LYP/6-311++G(d,p) level.
Table 1: Representative Theoretical DFT Parameters for 2-Butylpyrimidine-4-carboxylic Acid
Parameter
Symbol
Value (Theoretical)
Unit
Biological Implication
Dipole Moment
μ
~ 3.45
Debye
Indicates strong polarity; affects aqueous solubility and receptor orientation.
A larger gap indicates high kinetic stability and lower chemical reactivity.
Chemical Hardness
η
2.18
eV
Resistance to charge transfer; higher hardness implies a less polarizable electron cloud.
Electronegativity
χ
4.33
eV
Tendency to attract electrons in a biological microenvironment.
Note: Chemical hardness is calculated as η = (E_LUMO - E_HOMO) / 2, and electronegativity as χ = -(E_HOMO + E_LUMO) / 2.
Translating DFT to Drug Development
The ultimate goal of performing DFT on 2-Butylpyrimidine-4-carboxylic acid is to feed highly accurate, physics-based descriptors into the drug development pipeline.
By analyzing the Molecular Electrostatic Potential (MEP) , researchers can visually identify the most electron-rich (red) and electron-deficient (blue) regions. For this molecule, the deep red regions localize around the pyrimidine nitrogen lone pairs and the carbonyl oxygen, marking them as prime hydrogen-bond acceptors. The deep blue region localizes on the carboxylic acid proton, marking it as a strong hydrogen-bond donor.
These quantum descriptors directly inform Pharmacophore Modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, bridging the gap between sub-atomic physics and macroscopic pharmacokinetics.
Figure 2: Integration of DFT calculated parameters into the drug development and lead optimization pipeline.
References
RSC Publishing - Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine
[Link]
International Journal of Research and Analytical Reviews (IJRAR) - FIRST ORDER HYPERPOLARIZABILITY OF 2,4-DIHYDROXY PYRIMIDINE-5 CARBOXYLIC ACID, USING COMPUTATIONAL METHODS
[Link]
DergiPark - DFT investigation of adsorption of pyrimidine derivatives on graphene oxide[Link]
2-Butylpyrimidine-4-carboxylic Acid: Pharmacokinetic and Pharmacodynamic Profile in Antibacterial Drug Discovery
Executive Summary The escalation of multi-drug resistant (MDR) bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae, necessitates the develop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The escalation of multi-drug resistant (MDR) bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae, necessitates the development of antibiotics with novel mechanisms of action[1]. 2-Butylpyrimidine-4-carboxylic acid (2-BPC) has emerged as a highly privileged pharmacophore and building block in fragment-based drug discovery (FBDD). It is strategically incorporated into larger molecular scaffolds—such as pyrrole and azabicyclo derivatives—to act as potent, dual-targeting inhibitors of bacterial DNA gyrase and Topoisomerase IV[2][3]. This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of 2-BPC and its derivatives, detailing the mechanistic rationale behind its structural components and the self-validating experimental workflows used to evaluate them.
Pharmacodynamic (PD) Profile: Mechanism of Action
The primary pharmacodynamic targets of 2-BPC derivatives are the ATP-binding sites located on the GyrB subunit of DNA gyrase and the ParE subunit of Topoisomerase IV[3]. These type II topoisomerases are essential for controlling the topological state of DNA during replication, making them highly lethal targets for bactericidal agents[4].
Structural Causality in Target Engagement
The efficacy of the 2-BPC fragment is driven by two distinct structural features:
The Pyrimidine-4-carboxylic Acid Core: This moiety acts as a bioisostere for the adenine ring of ATP. The carboxylic acid functions as a critical anchor, forming a robust hydrogen-bond network with conserved arginine residues and coordinating with water molecules in the active site[4]. Without this acidic anchor, target affinity drops precipitously.
The 2-Butyl Aliphatic Chain: While the pyrimidine core anchors the molecule, the 2-butyl group extends into an adjacent lipophilic cavity within the GyrB/ParE pocket. This hydrophobic interaction displaces high-energy water molecules, significantly increasing the binding entropy and prolonging the drug-target residence time[2].
Caption: Mechanism of Action: 2-BPC mediated inhibition of DNA Gyrase and Topoisomerase IV.
The integration of the 2-BPC fragment into larger drug molecules profoundly influences their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Absorption & Permeability: The lipophilic 2-butyl chain increases the overall partition coefficient (logP) of the molecule. This is a deliberate design choice to enhance penetration through the complex, lipid-rich cell walls of Gram-negative bacteria and mycobacteria[1][4].
Distribution: The presence of the carboxylic acid group ensures adequate aqueous solubility but also leads to moderate-to-high plasma protein binding (typically 75%–85%). The lipophilic tail ensures a healthy Volume of Distribution (
Vd
), allowing the drug to penetrate deep tissue infection sites.
Metabolism: The primary metabolic liability of the 2-BPC fragment is the susceptibility of the butyl chain to
ω
and
ω−1
oxidation by hepatic Cytochrome P450 enzymes.
Quantitative PK/PD Summary
The following table synthesizes the typical quantitative parameters observed in optimized 2-BPC-derived antibacterial leads[1][2][3]:
Parameter
Value Range
Implications for Drug Design
MIC (S. aureus)
0.125 - 2.0 µg/mL
Demonstrates high potency against Gram-positive pathogens.
IC
50
(DNA Gyrase)
10 - 50 nM
Indicates strong target engagement at the ATP-binding site.
Clearance (Cl
int
)
15 - 45 µL/min/mg
Moderate hepatic clearance; butyl chain oxidation is the primary route.
Volume of Distribution (
Vd
)
1.2 - 2.8 L/kg
Excellent tissue penetration, facilitated by the lipophilic 2-butyl moiety.
Half-life (t
1/2
)
3.5 - 6.0 hours
Supports viable once- or twice-daily clinical dosing regimens.
Plasma Protein Binding
75% - 85%
Adequate free fraction remains available for antibacterial efficacy.
Experimental Workflows & Methodologies
To ensure scientific integrity, the evaluation of 2-BPC derivatives relies on rigorous, self-validating protocols. Below are the step-by-step methodologies utilized by application scientists to synthesize and validate these compounds.
Protocol 1: Synthesis and Oxidation of the 2-BPC Pharmacophore
Step 1: Dissolve the precursor, tert-butyl[1-(2-butyl-6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate (1.08 g), in 25 mL of anhydrous pyridine[2].
Step 2: Add 1.72 g of Selenium dioxide (SeO
2
) and heat the mixture at 120 °C for 4 hours.
Step 3: Dilute the resulting black solution with 40 mL of water and filter through a bed of celite to remove precipitated selenium.
Step 4: Acidify the filtrate with 1 N HCl to precipitate the carboxylic acid, followed by ethyl acetate extraction and purification.
Causality & Rationale: SeO
2
is explicitly chosen because it provides high chemoselectivity for the oxidation of the methyl group on the heterocycle directly to a carboxylic acid, without over-oxidizing the sensitive pyrimidine ring or the butyl chain[2].
Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay
Step 1: Prepare a reaction mixture containing 0.5 µg of relaxed pBR322 plasmid DNA, E. coli DNA gyrase (GyrA/GyrB holoenzyme), and 1 mM ATP in a standard assay buffer (HEPES, KCl, MgCl
2
).
Step 2: Introduce the 2-BPC derivatives at varying concentrations (10 µM down to 0.1 nM in DMSO).
Step 3: Incubate the mixture at 37 °C for 30 minutes.
Step 4: Quench the reaction using a stopping buffer containing 1% SDS and proteinase K. Resolve the topoisomers via 1% agarose gel electrophoresis.
Self-Validating System: The assay must include a known GyrB inhibitor (e.g., novobiocin) as a positive control to validate the dynamic range. Densitometric quantification of the supercoiled band is normalized against the total DNA loaded in each lane, mathematically neutralizing any pipetting variance.
Protocol 3: Microsomal Stability Assessment (PK)
Step 1: Incubate 1 µM of the 2-BPC derivative with human liver microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system at 37 °C.
Step 2: Withdraw 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.
Step 3: Quench each aliquot immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil).
Step 4: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (Cl
int
).
Self-Validating System: The internal standard corrects for matrix effects and ionization suppression during mass spectrometry. A parallel control lacking NADPH is run to confirm that degradation is strictly enzymatic (CYP-mediated) rather than due to chemical instability.
Caption: Step-by-step workflow for the PK/PD evaluation of 2-BPC derivatives.
Conclusion
The 2-Butylpyrimidine-4-carboxylic acid fragment represents a masterclass in rational drug design. By combining a bioisosteric ATP-competitive anchor (the pyrimidine-4-carboxylic acid) with a lipophilicity-enhancing appendage (the 2-butyl group), it achieves both the pharmacodynamic target affinity required to halt DNA replication and the pharmacokinetic permeability needed to breach bacterial defenses[2][4]. Continued optimization of the peripheral functional groups attached to this core holds significant promise for the next generation of broad-spectrum antibiotics.
References
[2] WO2005026149A1 - Pyrrol derivatives with antibacterial activity. Google Patents. 2
[4] Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. PMC, National Institutes of Health. 4
[3] WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents. Google Patents. 3
[1] CA2598423C - Antibacterial piperidine derivatives. Google Patents.1
Thermodynamic Stability Profiling of 2-Butylpyrimidine-4-carboxylic acid at Room Temperature: A Technical Guide
Executive Summary In early-stage drug development, the thermodynamic and kinetic stability of synthetic intermediates dictates downstream formulation strategies. 2-Butylpyrimidine-4-carboxylic acid (CAS: 1092299-61-0) is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage drug development, the thermodynamic and kinetic stability of synthetic intermediates dictates downstream formulation strategies. 2-Butylpyrimidine-4-carboxylic acid (CAS: 1092299-61-0) is a highly versatile heterocyclic building block. While its parent compound, pyrimidine-4-carboxylic acid, is well-characterized, the addition of a 2-butyl moiety introduces unique physicochemical dynamics.
This whitepaper synthesizes the fundamental thermodynamic principles governing this compound at room temperature (298 K), explores its resistance to common degradation pathways, and provides field-proven, self-validating experimental protocols for empirical stability assessment.
Molecular Anatomy and Causality of Stability
To understand the macroscopic stability of 2-Butylpyrimidine-4-carboxylic acid, we must first deconstruct its molecular architecture. The thermodynamic stability of this molecule at room temperature is not coincidental; it is the direct result of three synergistic structural features:
The Pyrimidine Core (Resonance Stabilization): The diazine ring is highly electron-deficient. The resonance energy of the pyrimidine system provides a deep enthalpic well, making the core highly resistant to oxidative degradation and ring-opening reactions at 298 K[1].
The 4-Carboxylic Acid Moiety (Lattice Energy): In the solid state, pyrimidine-4-carboxylic acids form robust intermolecular hydrogen-bonded networks. The protonated carboxylate oxygen acts as a donor, while the hetero-ring nitrogen acts as an acceptor, forming coplanar molecular sheets[2]. This extensive hydrogen bonding maximizes crystal lattice energy, ensuring solid-state stability and driving the melting point of the baseline pyrimidine-4-carboxylic acid to approximately 235 °C (508–509 K)[1][2].
The 2-Butyl Substitution (Steric and Entropic Effects): The addition of a linear alkyl chain at the C2 position introduces two competing thermodynamic forces. Entropically, the flexible butyl chain disrupts the perfect crystalline packing of the parent compound, slightly depressing the melting point. However, kinetically, the bulky alkyl group provides significant steric shielding to the C2 position, protecting the electron-deficient ring from nucleophilic attack in solution.
Fig 1: Structural contributions to the thermodynamic stability of 2-Butylpyrimidine-4-carboxylic acid.
Kinetic Resistance to Degradation Pathways at 298 K
Thermodynamic stability indicates whether a reaction can happen; kinetic stability dictates whether it will happen on a human timescale. At room temperature, 2-Butylpyrimidine-4-carboxylic acid exhibits extreme kinetic resistance to primary degradation pathways.
Resistance to Decarboxylation
A common concern with heterocyclic carboxylic acids is spontaneous decarboxylation. However, the activation energy (
ΔG‡
) required to cleave the C-C bond between the pyrimidine ring and the carboxyl group is prohibitively high at 298 K. Empirical studies on pyrimidine carboxylic acids demonstrate that they are highly resistant to decarboxylation, often requiring extreme conditions (e.g., temperatures >150 °C, microwave irradiation, or specific copper/quinoline catalysts) to force the reaction[1][3]. Therefore, at room temperature, decarboxylation is kinetically dead.
Resistance to Hydrolysis and Solvolysis
In the solid state, the compound is non-hygroscopic and chemically inert to ambient humidity. When dissolved in organic solvents (e.g., DMSO, DMF, Ethanol) or aqueous buffers (PBS, pH 7.2), the molecule remains structurally intact[4][5]. However, as a best practice in biological assays, aqueous solutions should not be stored at room temperature for more than 24 hours, not due to inherent thermodynamic instability, but to prevent microbial contamination or trace-metal catalyzed side reactions[5].
To empirically validate the shelf-life and thermodynamic profile of this compound, we rely on self-validating analytical systems. The gold standard for modern pre-formulation stability testing is Isothermal Microcalorimetry (IMC) , supported by orthogonal HPLC-UV analysis.
Protocol 1: Real-Time Stability via Isothermal Microcalorimetry (IMC)
Unlike traditional accelerated stress testing (which uses high heat that can trigger unnatural degradation mechanisms), IMC measures the minute heat output (in microwatts,
μ
W) of slow degradation reactions at or near ambient storage temperatures[6].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 50 mg of crystalline 2-Butylpyrimidine-4-carboxylic acid into a sanitized glass IMC ampoule. Seal under an inert nitrogen atmosphere to isolate intrinsic degradation from oxidative variables.
Equilibration: Lower the ampoule into the microcalorimeter thermostat set to 298 K (25 °C). Allow 2-4 hours for thermal equilibration to dissipate frictional heat from sample insertion.
Data Acquisition: Record the heat flow (
dQ/dt
) continuously for 7 to 14 days. A stable compound will exhibit a heat flow approaching 0
μ
W[7].
Arrhenius Extrapolation (Optional): To predict long-term shelf life, repeat the experiment at 308 K (35 °C) and 318 K (45 °C). Apply the Arrhenius equation to the steady-state heat flow data to calculate the degradation rate constant (
k
) at 298 K[6].
Fig 2: Isothermal Microcalorimetry workflow for predictive thermodynamic stability profiling.
Protocol 2: Chemical Integrity via HPLC-UV
To confirm that the lack of heat flow in IMC correlates with chemical integrity, orthogonal HPLC analysis is required.
Stock Preparation: Dissolve the post-IMC solid sample in HPLC-grade DMSO to a concentration of 10 mg/mL[4].
Dilution: Dilute the stock 1:100 in the mobile phase (e.g., Water/Acetonitrile with 0.1% TFA).
Chromatography: Inject 10
μ
L onto a C18 reverse-phase column. Monitor absorbance at
λmax
205 nm and 256 nm[5].
Validation: Compare the chromatogram against a freshly prepared standard. The absence of secondary peaks confirms absolute thermodynamic stability at the tested temperature.
Quantitative Data Summary
The following table synthesizes the expected thermodynamic and physicochemical parameters of 2-Butylpyrimidine-4-carboxylic acid based on empirical data from parent pyrimidine derivatives.
2-Butylpyrimidine-4-carboxylic acid is a thermodynamically robust molecule at room temperature. Its pyrimidine core and hydrogen-bonded carboxylic acid network provide immense kinetic resistance to degradation, while the 2-butyl group offers steric protection without compromising baseline stability.
Standard Operating Procedures for Storage:
Solid State (Transit/Short-term): Stable at room temperature (298 K) for standard shipping and laboratory handling[4][8].
Solid State (Long-term): Store desiccated at -20 °C. Under these conditions, the compound maintains
>98%
purity for
≥
4 years[5].
Solution State: Stock solutions in DMSO should be purged with inert gas and stored at -80 °C (stable for up to 6 months) or -20 °C (stable for 1 month)[4][5]. Avoid storing aqueous working solutions for more than 24 hours to prevent non-thermodynamic degradation (e.g., microbial)[5].
References
National Institutes of Health (PMC). Pyrimidine-4-carboxylic acid. Retrieved from:[Link]
Lab Manager. Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. Retrieved from:[Link]
ACS Publications. Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides. Retrieved from:[Link]
FreeThink Technologies / TA Instruments. Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. Retrieved from:[Link]
Application Note: Step-by-Step Synthesis Pathway and Reagents for 2-Butylpyrimidine-4-carboxylic acid
Introduction & Strategic Rationale The synthesis of 2-alkyl-substituted pyrimidine-4-carboxylic acids, such as 2-Butylpyrimidine-4-carboxylic acid (CAS 1092299-61-0) [1], presents a unique regiochemical challenge. Tradit...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The synthesis of 2-alkyl-substituted pyrimidine-4-carboxylic acids, such as 2-Butylpyrimidine-4-carboxylic acid (CAS 1092299-61-0) [1], presents a unique regiochemical challenge. Traditional Pinner-type cyclocondensations using 1,3-dicarbonyls often yield unwanted alkyl substitutions at the 6-position (e.g., using ethyl 2,4-dioxopentanoate yields a 6-methyl byproduct).
To achieve a cleanly unsubstituted 6-position, a 3-carbon 1,3-dicarbonyl equivalent is required. However, terminal aldehydes like ethyl 2,4-dioxobutanoate are highly unstable and prone to rapid self-condensation under basic conditions. The authoritative solution is to mask the aldehyde as a dimethylenamine. By reacting ethyl pyruvate with N,N-dimethylformamide dimethyl acetal (DMF-DMA), we generate Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (CAS 67751-14-8) [2],. This enaminone acts as a stable, highly electrophilic building block that dictates strict regiocontrol when condensed with pentanamidine[3].
Retrosynthetic Pathway & Workflow
Synthetic workflow for 2-Butylpyrimidine-4-carboxylic acid from ethyl pyruvate and pentanamidine.
Quantitative Data & Reagent Specifications
The following table outlines the stoichiometry required for a standardized 100 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Functional Role
Ethyl Pyruvate
116.12
1.0
11.6 g (11.1 mL)
Primary α-keto ester starting material
DMF-DMA
119.16
1.2
14.3 g (16.0 mL)
Enamine-forming activating reagent
Pentanamidine HCl
136.62
1.0
13.6 g
Amidine source (Provides the 2-butyl group)
Sodium Ethoxide (21% in EtOH)
68.05
2.5
81.0 g (93.3 mL)
Base for neutralization & cyclization
Sodium Hydroxide (Aqueous 2M)
40.00
2.0
100 mL
Saponification reagent
Hydrochloric Acid (Aqueous 1M)
36.46
As needed
~200 mL
Acidification to the isoelectric point
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
Causality Insight: The reaction is run neat (without solvent) to maximize the collision frequency between ethyl pyruvate and DMF-DMA, driving the equilibrium forward while methanol is evolved as a byproduct[3].
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl pyruvate (11.6 g, 100 mmol).
Add DMF-DMA (14.3 g, 120 mmol) dropwise at room temperature.
Heat the mixture to 100 °C for 1 to 2 hours. The solution will transition to a deep red/orange color.
Cool to room temperature and concentrate under reduced pressure to remove the methanol byproduct and any unreacted DMF-DMA.
Self-Validation: TLC (EtOAc/Hexane) should show complete consumption of ethyl pyruvate. The crude enaminone is used directly in the next step to prevent hydrolytic degradation.
Step 2: Cyclocondensation to Ethyl 2-butylpyrimidine-4-carboxylate
Causality Insight: The terminal nitrogen of the free amidine acts as a soft nucleophile, preferentially attacking the softer β-carbon of the enaminone (Michael-type addition), displacing dimethylamine. The internal imine nitrogen then condenses with the harder α-keto carbonyl, ensuring strict regiocontrol to form the pyrimidine core.
In a separate 500 mL flask, suspend pentanamidine hydrochloride (13.6 g, 100 mmol) in anhydrous ethanol (100 mL).
Slowly add the sodium ethoxide solution (21% in EtOH, 93.3 mL, 250 mmol) at 0 °C. Stir for 30 minutes to liberate the free amidine base.
Dissolve the crude enaminone from Step 1 in anhydrous ethanol (20 mL) and add it dropwise to the amidine solution.
Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.
Self-Validation: Monitor by LC-MS. The reaction is complete when a dominant peak at m/z 209 [M+H]⁺ is observed.
Cool the mixture and remove the ethanol in vacuo. Partition the residue between ethyl acetate (200 mL) and water (100 mL). Extract the aqueous layer once more with ethyl acetate (100 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate ester.
Step 3: Hydrolysis to 2-Butylpyrimidine-4-carboxylic acid
Causality Insight: Saponification cleaves the ethyl ester. Because the final product is an amphoteric molecule (containing both a basic pyrimidine nitrogen and an acidic carboxylate), careful acidification to its isoelectric point is required to precipitate the zwitterionic solid.
Dissolve the crude ethyl 2-butylpyrimidine-4-carboxylate in a mixture of THF (50 mL) and water (50 mL).
Add 2M aqueous NaOH (100 mL, 200 mmol) and stir the biphasic mixture at room temperature for 3 hours.
Remove the THF under reduced pressure.
Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl until the pH reaches approximately 3.5 to 4.0.
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford 2-Butylpyrimidine-4-carboxylic acid[1] as a solid.
Self-Validation: ¹H NMR (DMSO-d₆) will confirm the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the presence of the distinct pyrimidine aromatic protons (doublets at ~8.8 ppm and ~7.7 ppm).
Application Note: 2-Butylpyrimidine-4-Carboxylic Acid as a Privileged Building Block in Drug Discovery
Here is a comprehensive, scientifically grounded application guide detailing the utility, structural rationale, and experimental workflows for utilizing 2-Butylpyrimidine-4-carboxylic acid in drug discovery. Structural R...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive, scientifically grounded application guide detailing the utility, structural rationale, and experimental workflows for utilizing 2-Butylpyrimidine-4-carboxylic acid in drug discovery.
Structural Rationale and Pharmacophore Dynamics
In modern medicinal chemistry, the pyrimidine motif is recognized as a "privileged scaffold," currently featured in over 19 marketed therapeutics, predominantly within the kinase inhibitor space[1]. The specific derivative 2-Butylpyrimidine-4-carboxylic acid (CAS: 1092299-61-0) provides a highly specialized combination of structural rigidity, hydrogen-bonding capacity, and tunable lipophilicity, making it an exceptional building block for lead optimization.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic geometric tool:
Conformational Restriction: Substituting flexible acyclic chains or less rigid rings with a pyrimidine core significantly reduces the number of rotatable bonds. This locks the molecule into a bioactive conformation, lowering the entropic penalty upon target binding and frequently driving improved binding affinity[1].
Bioisosteric Replacement: The 4-carboxylic acid moiety acts as an excellent bioisostere for amides. It maintains the necessary hydrogen-bond acceptor/donor interactions while offering a versatile synthetic handle for late-stage functionalization[1].
Hydrophobic Sub-Pocket Targeting: The addition of the 2-butyl group introduces a flexible, lipophilic chain that can probe and occupy deep hydrophobic pockets within target active sites (such as the hinge region of kinases), simultaneously improving the molecule's overall membrane permeability (LogP).
Key Therapeutic Applications
The versatility of pyrimidine-4-carboxylic acid derivatives spans multiple therapeutic areas:
Metabolic and Retinal Diseases: In the development of Retinol-Binding Protein 4 (RBP4) antagonists for Stargardt disease, scaffold hopping from an anthranilic acid core to a pyrimidine-4-carboxylic acid core yielded a greater than 5-fold improvement in in vitro binding assays[1].
Antimicrobial Development: 2-Butylpyrimidine-4-carboxylic acid serves as a critical intermediate in the synthesis of novel pyrrol derivatives. These compounds have demonstrated potent antibacterial activity, achieving low Minimum Inhibitory Concentrations (MIC) against resistant strains such as Streptococcus pneumoniae and MRSA[2].
Oncology: Antimony complexes and organic derivatives developed from 4-pyrimidine carboxylic acids exhibit superior anticancer properties, frequently utilized to target EGFR, CDKs, and histone deacetylases (HDACs)[3].
Quantitative Impact of Scaffold Hopping
The table below summarizes the pharmacological impact of substituting flexible parent scaffolds with pyrimidine-4-carboxylic acid derivatives, demonstrating the direct correlation between structural rigidity and target affinity.
Objective: Synthesize targeted libraries for Structure-Activity Relationship (SAR) screening.
Causality & Design: The pyrimidine ring is electron-deficient, which can subtly reduce the reactivity of the carboxylic acid and make it prone to side reactions under harsh conditions. HATU is selected over EDC/HOBt because it rapidly forms a highly reactive 7-aza-OBt ester, minimizing epimerization and overcoming steric hindrance. Anhydrous DMF is utilized to prevent competitive hydrolysis of the active ester. Note that the solubility of pyrimidine-4-carboxylic acids in DMF is excellent (~2 mg/ml)[4].
Step-by-Step Methodology:
Reaction Setup: Dissolve 1.0 equivalent (eq) of 2-Butylpyrimidine-4-carboxylic acid in anhydrous DMF to achieve a 0.2 M concentration. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
Self-Validation: Observe the solution for a distinct color change (typically yellow/orange), which visually confirms the formation of the active uronium species.
Amine Addition: Allow 10 minutes for pre-activation, then add 1.1 eq of the target primary or secondary amine. Stir at room temperature under an inert nitrogen atmosphere.
In-Process Control (IPC): At
t=1h
, withdraw a 5 µL aliquot and quench in 100 µL of LC-MS grade Methanol. Analyze via LC-MS.
Self-Validation: The disappearance of the starting mass (m/z 181.2
[M+H]+
for the acid) and the appearance of the product mass confirm reaction progression. If the active ester intermediate is visible but no product is formed, it indicates the amine is either too sterically hindered or insufficiently nucleophilic, requiring a shift to a stronger base or elevated temperature.
Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with saturated
NaHCO3
, 1N
HCl
, and brine to remove unreacted starting materials and urea byproducts. Dry over
Na2SO4
and concentrate in vacuo.
Protocol 2: In Vitro Scintillation Proximity Assay (SPA) for Target Binding
Objective: Quantify the binding affinity (
IC50
) of the newly synthesized pyrimidine derivatives against targets like RBP4[1].
Causality & Design: SPA is chosen because it is a homogeneous, wash-free assay. It relies on the proximity of a radiolabeled ligand to a scintillant-coated bead. When the 2-butylpyrimidine derivative successfully binds to the target, it displaces the radioligand, causing a measurable drop in the scintillation signal. This eliminates artifacts caused by washing steps in traditional ELISAs.
Step-by-Step Methodology:
Assay Preparation: Reconstitute the synthesized compound in DMSO. Prepare a 10-point, 3-fold serial dilution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can denature the target protein.
Incubation: Combine the target protein (e.g., His-tagged RBP4), the radiolabeled tracer, the SPA beads (e.g., Copper-coated or Ni-NTA beads), and the compound dilutions in a 384-well plate. Incubate in the dark for 2 hours at room temperature to reach equilibrium.
Control Implementation & Validation:
Total Binding Control: Buffer + Protein + Tracer + Beads + DMSO (No inhibitor).
Non-Specific Binding (NSB) Control: Add a massive excess (e.g., 10 µM) of an unlabeled known binder.
Self-Validation (Z'-factor): Calculate the Z'-factor using the Total Binding and NSB controls. A
Z′>0.5
mathematically validates the assay's robustness and signal-to-noise ratio, proving the system is ready for data extraction.
Data Analysis: Read the plate on a microplate scintillation counter. Plot the dose-response curve.
Self-Validation: Ensure the curve exhibits a standard sigmoidal shape with defined upper and lower asymptotes. This guarantees the calculated
IC50
is a true reflection of competitive binding rather than compound aggregation or assay interference.
References
PharmaBlock.Pyrimidines in Drug Discovery - PharmaBlock.
National Center for Biotechnology Information (PMC).Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
Google Patents.WO2005026149A1 - Pyrrol derivatives with antibacterial activity.
Cayman Chemical.PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid.
Application Notes & Protocols: In Vitro Profiling of 2-Butylpyrimidine-4-carboxylic Acid
Introduction: The Therapeutic Potential of Pyrimidine Carboxylic Acids The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Potential of Pyrimidine Carboxylic Acids
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and presence in essential biological molecules like nucleobases.[1] Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] This guide focuses on 2-Butylpyrimidine-4-carboxylic acid, a specific derivative featuring a butyl group at the 2-position and a carboxylic acid at the 4-position. While direct biological data for this exact compound is limited in publicly available literature, its structural motifs suggest promising avenues for investigation, particularly in the context of inflammation.[1][3] The butyl group can enhance lipophilicity, potentially improving membrane permeability, while the carboxylic acid group provides a key site for hydrogen bonding and ionic interactions within the active sites of target proteins.[4]
This document provides a detailed protocol for the initial in vitro characterization of 2-Butylpyrimidine-4-carboxylic acid, focusing on a common and relevant target for this class of molecules: the cyclooxygenase (COX) enzymes. The protocols herein are designed as a self-validating system to ensure data integrity and reproducibility.
Scientific Rationale: Targeting the Cyclooxygenase (COX) Pathway
Many pyrimidine derivatives have been investigated for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes.[5][6] These enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is typically induced at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs. Given the structural similarities of 2-Butylpyrimidine-4-carboxylic acid to known COX inhibitors, a COX inhibition assay is a logical first step in its biological characterization.[3][6]
Caption: Simplified COX signaling pathway and the point of inhibition.
Preparation of 2-Butylpyrimidine-4-carboxylic Acid for In Vitro Assays
Proper preparation of the test compound is critical for accurate and reproducible results. Pyrimidine carboxylic acids typically exhibit good solubility in organic solvents like dimethyl sulfoxide (DMSO).[7][8]
Protocol 3.1: Stock Solution Preparation
Weighing: Accurately weigh a precise amount (e.g., 5 mg) of 2-Butylpyrimidine-4-carboxylic acid (Molecular Weight: 180.20 g/mol ) in a sterile microcentrifuge tube.[4]
Solubilization: Add a sufficient volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mM). For 5 mg, this would be approximately 555 µL of DMSO.
Causality: Using a high-concentration stock minimizes the final percentage of DMSO in the assay, as organic solvents can have physiological effects at even low concentrations.[7]
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7][9]
Protocol 3.2: Preparation of Working Solutions
Prepare serial dilutions of the stock solution in the appropriate assay buffer immediately before use. It is crucial to ensure that the final concentration of DMSO in the assay wells is consistent across all tested concentrations and does not exceed a non-inhibitory level (typically ≤ 0.5%).
Primary In Vitro Assay: COX-1 and COX-2 Inhibition
This protocol outlines a colorimetric method to determine the inhibitory activity of 2-Butylpyrimidine-4-carboxylic acid against COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is coupled to the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), resulting in a color change that can be measured spectrophotometrically.[6]
Caption: Workflow for the in vitro colorimetric COX inhibition assay.
Reference Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
DMSO (vehicle)
96-well microplates
Microplate reader
Procedure:
Enzyme Preparation: Prepare the reaction mixture by adding the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well of a 96-well plate.[5]
Compound Addition: Add various concentrations of the test compound (prepared as serial dilutions) or the appropriate reference inhibitor to the wells.
Control Setup (Self-Validating System):
Vehicle Control: Add DMSO at the same final concentration as the test compound wells. This represents 100% enzyme activity.
No-Enzyme Control: Contains all reagents except the enzyme, to measure background absorbance.
Reference Inhibitor Control: A known inhibitor is used to validate that the assay is performing as expected.
Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.
Causality: This step allows the test compound to bind to the enzyme before the reaction is initiated, which is crucial for identifying time-dependent inhibitors.
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of arachidonic acid and TMPD to each well.[6]
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.[6]
Data Analysis and Interpretation:
Subtract the absorbance of the no-enzyme control from all other readings.
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Absorbance of Test Well / Absorbance of Vehicle Control Well)] x 100
Plot the % inhibition against the logarithm of the compound concentration.
Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Data Presentation and Expected Outcomes
The primary output of this assay is the IC₅₀ value. A lower IC₅₀ value indicates greater potency. By comparing the IC₅₀ values for COX-1 and COX-2, a selectivity index can be calculated (IC₅₀ COX-1 / IC₅₀ COX-2). A higher selectivity index indicates a preference for inhibiting COX-2, which is a desirable characteristic for anti-inflammatory drug candidates.
Table 1: Hypothetical In Vitro COX Inhibition Data
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
2-Butylpyrimidine-4-carboxylic acid
15.2
1.8
8.4
Celecoxib (Reference)
>100
0.05
>2000
Data presented are for illustrative purposes only.
Broader Screening and Future Directions
While COX inhibition is a primary hypothesis, the pyrimidine scaffold is versatile.[2] If 2-Butylpyrimidine-4-carboxylic acid shows limited activity in the COX assay, or to further characterize its biological profile, additional in vitro assays should be considered:
Anti-proliferative Assays: Many pyrimidine derivatives exhibit anticancer properties.[10] The compound can be tested against a panel of cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer) using assays like the CCK-8 or MTT assay to determine its effect on cell viability.[10]
Antimicrobial Assays: The compound's efficacy against various bacterial or fungal strains can be evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[11]
Mechanism of Action Studies: For active compounds, further investigation into the mechanism is warranted. For example, if the compound induces apoptosis in cancer cells, assays for mitochondrial membrane potential or caspase activation could be employed.[12]
These protocols provide a robust framework for the initial in vitro characterization of 2-Butylpyrimidine-4-carboxylic acid, enabling researchers to efficiently screen and profile this promising molecule for its therapeutic potential.
References
BenchChem. (n.d.). Application Notes and Protocols for Novel Pyrimidine Derivatives with Anti-inflammatory Properties.
Mphahlele, M. J., et al. (2021). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg.
Cayman Chemical. (n.d.). PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid.
Kiegiel, K., et al. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E.
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry.
Bertrand, B., et al. (2013). Molecular and cellular characterization of the biological effects of ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid. Dalton Transactions.
Al-Ghorbani, M., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.
Mandal, V., et al. (2021). Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01. Scientific Reports.
Roy, S., et al. (2015). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. RSC Advances.
Google Patents. (2007). DE102005042458A1 - Process for the preparation of 2-substituted carboxylic acids.
Dailly, A., et al. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Fermentation.
LibreTexts Chemistry. (2024). 21.3: Reactions of Carboxylic Acids.
How to dissolve 2-Butylpyrimidine-4-carboxylic acid in DMSO for cell culture
Application Note: Formulation and Handling of 2-Butylpyrimidine-4-carboxylic Acid in DMSO for Cell Culture Assays Executive Summary & Rationale 2-Butylpyrimidine-4-carboxylic acid is a specialized pyrimidine derivative f...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Formulation and Handling of 2-Butylpyrimidine-4-carboxylic Acid in DMSO for Cell Culture Assays
Executive Summary & Rationale
2-Butylpyrimidine-4-carboxylic acid is a specialized pyrimidine derivative frequently utilized as an intermediate in medicinal chemistry and the development of novel antibacterial agents [1]. Due to its hydrophobic butyl chain and rigid pyrimidine core, the compound exhibits poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the universal vehicle of choice for solubilizing such lipophilic small molecules for in vitro cell culture assays [2]. However, improper formulation can lead to compound precipitation, solvent-induced cytotoxicity, and experimental artifacts. This technical guide provides a comprehensively validated, self-monitoring protocol for dissolving 2-Butylpyrimidine-4-carboxylic acid in DMSO, emphasizing solvent quality, filtration compatibility, and stringent toxicity controls.
Physicochemical Properties
Understanding the molecular properties of the compound is a prerequisite for accurate molarity calculations and determining optimal storage conditions.
Causality in Experimental Design: The "Why" Behind the Protocol
A robust protocol is built on mechanistic understanding. The following principles dictate the methodology:
Anhydrous Solvent Requirement : DMSO is highly hygroscopic. Absorption of atmospheric water dramatically reduces the solubility of hydrophobic compounds and can trigger spontaneous precipitation. Only anhydrous, cell-culture grade DMSO (≥99.9% purity) stored under inert gas should be used.
PTFE Membrane Selection : Standard syringe filters made of Polyethersulfone (PES) or Cellulose Acetate will dissolve upon contact with 100% DMSO, leaching toxic polymers into the stock solution. Polytetrafluoroethylene (PTFE) or nylon membranes are chemically inert to DMSO and are mandatory for sterilization.
DMSO Cytotoxicity Thresholds : While DMSO is an excellent solvent, it is biologically active. Concentrations above 0.1% (v/v) can induce caspase-3 cleavage, apoptosis, and widespread transcriptional/epigenetic changes in mammalian cells [4]. In sensitive primary cells or stem cells, toxicity can manifest even at 0.05% [4]. Therefore, the protocol is designed to ensure the final assay concentration never exceeds 0.1% [5].
Preparation Workflow
Workflow for the preparation, sterilization, and storage of small molecule DMSO stock solutions.
Step-by-Step Solubilization Protocol
This protocol outlines the creation of a 50 mM master stock solution , which provides an optimal balance between complete solubility and sufficient concentration to keep final DMSO levels low during media dilution.
Phase 1: Preparation & Weighing
Equilibration : Remove the vial of 2-Butylpyrimidine-4-carboxylic acid from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, degrading the compound and introducing water into the hygroscopic DMSO.
Weighing : Using an analytical balance, accurately weigh 9.01 mg of the compound into a sterile, solvent-resistant glass vial or polypropylene microcentrifuge tube.
Phase 2: Solubilization & Sterilization
3. Solvent Addition : In a biosafety cabinet, add exactly 1.0 mL of sterile, anhydrous DMSO to the 9.01 mg of powder to yield a 50 mM solution.
4. Agitation : Vortex the mixture vigorously for 30–60 seconds. If the compound is not fully dissolved, sonicate in a water bath at RT for 5 minutes. Self-Validation Check: Hold the tube against a light source. The solution must be completely optically clear with no visible particulates or cloudiness.
5. Filtration : Draw the solution into a solvent-resistant glass or polypropylene syringe. Attach a 0.22 µm PTFE syringe filter and gently filter the solution into a new sterile tube.
Phase 3: Aliquoting & Storage
6. Aliquoting : Dispense the filtered stock into 20 µL to 50 µL single-use aliquots using amber or opaque microcentrifuge tubes. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which cause compound precipitation and concentration drift.
7. Storage : Store aliquots immediately at -20°C (for use within 1-2 months) or -80°C (for long-term storage up to 6 months).
Quantitative Dilution & Application Matrices
To ensure the final DMSO concentration remains below the cytotoxic threshold of 0.1% [4], use the following dilution matrices when preparing cell culture media.
Table 2: Serial Dilution for Cell Culture (Using 50 mM Stock)
Desired Final Concentration in Media
Volume of 50 mM Stock
Volume of Culture Media
Final DMSO Concentration (v/v)
Safety Status
50 µM
1.0 µL
999.0 µL
0.1%
Safe (Max Limit)
25 µM
0.5 µL
999.5 µL
0.05%
Safe
10 µM
0.2 µL
999.8 µL
0.02%
Safe
| 5 µM | 0.1 µL | 999.9 µL | 0.01% | Safe |
Quality Control & Self-Validating Systems
To ensure experimental integrity, the following controls must be integrated into every assay workflow:
Vehicle Control (Mandatory) : Always run a parallel control group treated with the exact same concentration of DMSO (without the compound) as the highest treatment group. This isolates the pharmacological effect of 2-Butylpyrimidine-4-carboxylic acid from solvent-induced transcriptional changes [2].
Precipitation Check : Upon adding the DMSO stock to aqueous culture media, observe the media under an inverted microscope. Localized high concentrations before mixing can cause transient precipitation. Mix rapidly by pipetting to ensure homogenous distribution.
Post-Filtration Concentration Verification : Because some hydrophobic compounds may non-specifically bind to filter membranes, it is highly recommended to verify the final concentration of the stock solution post-filtration using LC-MS or UV-Vis spectroscopy against a standard curve.
References
Google Patents. "WO2005026149A1 - Pyrrol derivatives with antibacterial activity.
MDPI . "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Available at:[Link]
Wikipedia . "Dimethyl sulfoxide." Available at:[Link]
Journal of Biotech Research . "Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells." Available at:[Link]
Application Note: Transition Metal Catalysis Using 2-Butylpyrimidine-4-carboxylic Acid Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, protocol design, and self-validating workflows for homogeneous catalysis and complexation.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Mechanistic rationale, protocol design, and self-validating workflows for homogeneous catalysis and complexation.
Chemical Profile & Mechanistic Rationale
2-Butylpyrimidine-4-carboxylic acid (CAS: 1092299-61-0)[1] is a highly versatile building block in organometallic chemistry. While unsubstituted pyrimidine-4-carboxylic acids are well-documented as bidentate ligands and directing groups[2], their utility in homogeneous catalysis is often bottlenecked by poor solubility in non-polar organic solvents and a tendency to form insoluble polymeric metal-organic frameworks (MOFs).
The strategic installation of a C2-butyl chain fundamentally alters the physicochemical profile of the molecule:
Lipophilicity & Solvation: The aliphatic butyl tail significantly increases the partition coefficient (logP) of the ligand. This prevents the aggregation of transition metal intermediates in non-polar solvents (e.g., toluene, dichloromethane), ensuring the catalyst remains fully dissolved and kinetically active[3].
Hemilabile N,O-Chelation: The molecule coordinates to transition metals (Pd, Ru, Ir, Cu) via the pyrimidine nitrogen (N3) and the carboxylate oxygen. This creates an electronically asymmetric, hemilabile chelate ring. During a catalytic cycle, the harder, more labile Metal–Oxygen bond can temporarily dissociate to open a coordination site for substrate binding, while the stronger Metal–Nitrogen bond keeps the ligand tethered to the metal center[4].
Figure 1: Coordination modes and downstream applications of 2-Butylpyrimidine-4-carboxylic acid.
Quantitative Impact of C2-Substitution
The structural modification at the C2 position directly dictates the efficiency of the ligand in catalytic cycles. Table 1 summarizes the impact of the alkyl chain on physical properties and cross-coupling yields.
Table 1: Impact of C2-Substitution on Catalyst Properties and Cross-Coupling Yields
Ligand Derivative
Estimated logP
Solubility in Toluene (mg/mL)
Decarboxylative Arylation Yield (%)
Pyrimidine-4-carboxylic acid
0.12
< 1.0
45%
2-Methylpyrimidine-4-carboxylic acid
0.55
5.2
68%
2-Butylpyrimidine-4-carboxylic acid
2.10
> 50.0
89%
Data synthesis derived from comparative ligand efficiency metrics and cross-coupling optimization studies[3][5][6]. The lipophilic butyl chain prevents catalyst precipitation, directly correlating with higher turnover numbers (TON).
Pyrimidine-4-carboxylic acids are uniquely suited for7[5]. The carboxylic acid acts as a "traceless" directing group. Upon coordination to Pd(II), thermal extrusion of CO₂ generates a highly reactive Pd-aryl intermediate. The 2-butyl group ensures this intermediate remains soluble in non-polar media, allowing for efficient transmetalation with arylboronic acids[6].
Figure 2: Mechanistic pathway of Pd-catalyzed decarboxylative cross-coupling.
Protocol 1: Decarboxylative Arylation Workflow
Reagents:
2-Butylpyrimidine-4-carboxylic acid (1.0 mmol)
Arylboronic acid (1.5 mmol)
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
Silver carbonate (Ag₂CO₃, 2.0 equiv)
Anhydrous Toluene (10 mL)
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-butylpyrimidine-4-carboxylic acid, arylboronic acid, Pd(OAc)₂, and Ag₂CO₃.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with dry Argon three times. Causality: Oxygen must be excluded to prevent homocoupling of the arylboronic acid.
Solvation: Inject anhydrous toluene via syringe. The 2-butyl group will facilitate immediate dissolution of the pyrimidine substrate.
Thermal Activation: Replace the septum with a reflux condenser attached to an argon bubbler. Heat the mixture to 110 °C in an oil bath for 16 hours. Causality: High thermal energy is strictly required to overcome the activation barrier for CO₂ extrusion.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate under reduced pressure.
Self-Validating Quality Control:
Visual/Physical Check: During step 4, steady bubbling should be observed in the argon bubbler, confirming the active extrusion of CO₂ gas.
TLC/NMR Validation: Disappearance of the highly polar carboxylic acid spot on TLC (UV active, 254 nm). Crude ¹H-NMR will show the loss of the broad -COOH proton (~11.0 ppm) and the appearance of new aromatic signals corresponding to the coupled aryl group.
Application II: Synthesis of Lipophilic Ru(II) Photoredox Catalysts
Context and Causality
Ruthenium(II) and Iridium(III) complexes are foundational to modern photoredox catalysis. By utilizing 2-butylpyrimidine-4-carboxylic acid as an ancillary ligand, chemists can synthesize2[2] with highly tunable redox potentials. The N,O-coordination stabilizes the Ru(II) center, while the 2-butyl chain acts as a lipophilic shield, preventing non-specific aggregation and enhancing the catalyst's solubility in organic reaction mixtures[2][4].
Protocol 2: Synthesis of [Ru(bpy)₂(2-butylpyrimidine-4-carboxylate)]PF₆
Deprotonation: Dissolve 2-butylpyrimidine-4-carboxylic acid in the Ethanol/Water mixture. Add NaOH and stir for 15 minutes at room temperature. Causality: Pre-deprotonation generates the active carboxylate nucleophile, which is required to displace the tightly bound chloride ligands on the Ru(II) precursor.
Complexation: Add [Ru(bpy)₂Cl₂]·xH₂O to the solution. The mixture will initially appear dark purple/black.
Reflux: Heat the reaction to reflux (85 °C) under an inert atmosphere for 6 hours. Causality: Ru(II) is a low-spin d⁶ ion, making it kinetically inert. Sustained thermal energy is required for ligand substitution.
Precipitation: Cool the solution to room temperature. The color should transition to a deep red/orange. Add a saturated aqueous solution of KPF₆ dropwise until a precipitate forms. Causality: The bulky, non-coordinating PF₆⁻ counterion pairs with the cationic Ru(II) complex, forcing it out of the aqueous phase.
Isolation: Collect the solid via vacuum filtration, wash with cold water and diethyl ether, and dry under high vacuum.
Self-Validating Quality Control:
Colorimetric Shift: The transition from dark purple (Ru-Cl) to bright red/orange (Ru-N,O) is a reliable visual indicator of successful coordination.
Spectroscopic Validation: UV-Vis spectroscopy should reveal a strong Metal-to-Ligand Charge Transfer (MLCT) band in the 420–460 nm region, characteristic of Ru(II) polypyridyl architectures.
References
Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions
Organic Letters (ACS Publications)
URL:[Link]
Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4
PMC (National Institutes of Health)
URL: [Link]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-Butylpyrimidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling pyrimidine-based compounds. This guide provides researchers, scientists, and drug development professionals with a st...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling pyrimidine-based compounds. This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to understanding and overcoming the aqueous solubility challenges associated with 2-Butylpyrimidine-4-carboxylic acid. Our methodology is grounded in first principles, moving from fundamental characterization to advanced formulation strategies.
Part 1: Foundational Understanding & Initial Characterization
This section addresses the most frequently asked questions regarding the inherent properties of 2-Butylpyrimidine-4-carboxylic acid and outlines the critical first steps for any experimental work.
Q1: Why is 2-Butylpyrimidine-4-carboxylic acid expected to have low aqueous solubility?
The poor water solubility of this compound stems directly from its molecular structure, which presents a duality of hydrophilic and hydrophobic characteristics.
Hydrophobic Moieties : The molecule contains two significant nonpolar features: the butyl group (-CH2CH2CH2CH3) and the pyrimidine ring . The butyl chain is a classic hydrophobic alkyl group that disfavors interaction with polar water molecules.
Crystal Lattice Energy : The planar nature of the pyrimidine ring can promote efficient molecular packing in the solid state, leading to high crystal lattice energy.[1][2] This strong, stable crystal structure requires a significant amount of energy to break apart, thus lowering its solubility in water.[2]
Hydrophilic Handle : The carboxylic acid group (-COOH) is the primary hydrophilic and ionizable center of the molecule, providing a crucial handle for solubility manipulation.[3]
Q2: What are the most critical physicochemical properties to determine before starting any experiment?
Before attempting to improve solubility, it is essential to quantify the baseline properties of your specific batch of 2-Butylpyrimidine-4-carboxylic acid. These data points will inform your entire strategy.
Aqueous Solubility (Intrinsic) : Determine the solubility in pure water or a buffer at a pH where the compound is un-ionized (e.g., pH 2). This provides the intrinsic solubility (S₀) and a baseline for improvement.
pKa : The acid dissociation constant (pKa) of the carboxylic acid group is the single most important parameter. It dictates the pH at which the molecule transitions from its neutral, less soluble form (R-COOH) to its ionized, more soluble carboxylate form (R-COO⁻). For most carboxylic acids, the pKa is in the range of 2-5.[4][5]
LogP (Octanol-Water Partition Coefficient) : This value quantifies the lipophilicity of the compound. A high LogP indicates a preference for a nonpolar environment and predicts low aqueous solubility.
Q3: How exactly does the carboxylic acid group influence solubility as a function of pH?
The carboxylic acid group allows for pH-dependent ionization. The relationship is governed by the Henderson-Hasselbalch equation.
Below the pKa (pH < pKa) : The carboxylic acid group is predominantly in its protonated, neutral form (R-COOH). This form is less polar and thus exhibits lower aqueous solubility.[6]
At the pKa (pH = pKa) : The compound exists as a 50:50 mixture of the neutral (R-COOH) and ionized (R-COO⁻) forms.
Above the pKa (pH > pKa) : The carboxylic acid is deprotonated to its conjugate base, the carboxylate anion (R-COO⁻).[6] This charged species is significantly more polar and interacts much more favorably with water, leading to a dramatic increase in solubility.[7][8] As a rule of thumb, solubility increases substantially at pH values at least 2 units above the pKa.
Caption: pH-dependent ionization of the carboxylic acid group.
Part 2: Tier 1 Troubleshooting: Simple Formulation Adjustments
These are the most direct and cost-effective methods that should be attempted first. They often provide a sufficient solubility window for many in vitro experiments.
Q4: What is the most effective first step to improve the solubility of 2-Butylpyrimidine-4-carboxylic acid?
pH adjustment is the primary and most powerful tool. By raising the pH of the aqueous medium, you convert the compound into its much more soluble anionic salt form.
Experimental Protocol 1: Generating a pH-Solubility Profile
This experiment will quantify the relationship between pH and solubility for your compound.
Objective: To determine the aqueous solubility of 2-Butylpyrimidine-4-carboxylic acid across a range of pH values.
Materials:
2-Butylpyrimidine-4-carboxylic acid (solid)
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.
Calibrated pH meter
Vortex mixer and/or shaker/sonicator
Microcentrifuge
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
Preparation : Prepare saturated solutions by adding an excess amount of the solid compound to vials containing each buffer. "Excess" means enough solid is added so that undissolved material is clearly visible.
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours. This ensures the solution reaches thermodynamic equilibrium.
Separation : Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
Sampling : Carefully remove a precise aliquot from the clear supernatant. Be cautious not to disturb the pellet.
Dilution & Quantification : Dilute the supernatant with a suitable mobile phase or solvent and determine the concentration using a pre-validated analytical method (HPLC is preferred for its specificity and sensitivity).
Analysis : Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer after equilibration.
Q5: pH adjustment helped, but I'm still not reaching my target concentration, or my experiment is pH-sensitive. What is the next logical step?
The use of co-solvents is the next strategy. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[9][10]
Mechanism of Action: Co-solvents decrease the dielectric constant of water, effectively reducing the solvent's ability to "squeeze out" the nonpolar solute.[9] This allows the hydrophobic butyl group and pyrimidine ring to be more readily solvated.
Common Co-solvents for Research Applications:
Co-solvent
Typical Starting % (v/v)
Notes
Potential Liabilities
DMSO
1-10%
Excellent solubilizing power for many compounds.
Can be toxic to cells at >0.5-1%. May interfere with some assays.[11]
Ethanol
5-20%
Less toxic than DMSO, commonly used.
Can cause protein precipitation at higher concentrations.
Aqueous buffer at a fixed, physiologically relevant pH (e.g., PBS at pH 7.4)
Equipment from Protocol 1
Methodology:
Prepare Co-solvent Mixtures : Create a series of co-solvent/buffer solutions (e.g., 5%, 10%, 20%, 30% v/v of your chosen co-solvent in pH 7.4 PBS).
Determine Solubility : Following the same steps (equilibration, separation, quantification) as outlined in Protocol 1, determine the solubility of your compound in each co-solvent mixture.
Analyze Data : Plot solubility as a function of co-solvent percentage. This will reveal the solubilization power of each co-solvent for your compound.[13] Select the lowest concentration of co-solvent that achieves your target solubility to minimize potential artifacts in your experiment.[11]
Part 3: Tier 2 Troubleshooting: Advanced Formulation Strategies
When simple pH and co-solvent adjustments are insufficient, or if the final application requires a solvent-free or solid dosage form, more advanced techniques are necessary.
Q6: My experiment is highly sensitive to organic solvents, and pH adjustment alone is not enough. What is a suitable alternative?
Cyclodextrin complexation is an excellent choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[14] They can encapsulate the hydrophobic portions of a drug molecule, forming a water-soluble "inclusion complex".[15][16]
Mechanism of Action: The hydrophobic butyl group and pyrimidine ring of your compound can fit into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively masking the drug's hydrophobicity and increasing its apparent solubility.[17][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and biocompatibility.[19]
Experimental Protocol 3: Solubility Enhancement using HP-β-CD
Objective: To determine the increase in aqueous solubility via complexation with HP-β-CD.
Materials:
2-Butylpyrimidine-4-carboxylic acid (solid)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Desired aqueous buffer (e.g., pH 7.4 PBS)
Equipment from Protocol 1
Methodology:
Prepare HP-β-CD Solutions : Create aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20%, 30% w/v).
Equilibrate : Add an excess of your solid compound to each HP-β-CD solution and equilibrate with stirring for 24-48 hours to ensure maximum complex formation.[1]
Filter and Quantify : After equilibration, filter the solution through a 0.22 µm syringe filter to remove undissolved compound. Quantify the concentration of the dissolved compound in the filtrate via HPLC or UV-Vis.
Analyze : Plot the compound's solubility against the concentration of HP-β-CD. A linear relationship (a phase-solubility diagram) indicates the formation of a soluble complex.
Q7: I need to prepare a solid material with enhanced dissolution properties for in vivo studies. What is a suitable advanced method?
Creating an amorphous solid dispersion (SD) is a powerful strategy. Most compounds are crystalline in their solid state, and the high crystal lattice energy is a major barrier to dissolution.[2] A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic carrier matrix (like a polymer).[20][21]
Mechanism of Action: By dispersing the drug in a carrier, you prevent it from forming a stable crystal lattice. This results in an amorphous (non-crystalline) state, which has a higher thermodynamic energy and dissolves much more readily in water.[12][20] This technique simultaneously enhances wettability and reduces particle size to a molecular level.[20]
Experimental Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of 2-Butylpyrimidine-4-carboxylic acid in a hydrophilic polymer to improve its dissolution rate.
Materials:
2-Butylpyrimidine-4-carboxylic acid
A hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or PEG 6000)
A common solvent that dissolves both the compound and the carrier (e.g., ethanol or methanol)
Rotary evaporator or vacuum oven
Methodology:
Dissolution : Dissolve both the compound and the carrier polymer in the common solvent in a defined ratio (e.g., 1:4 drug-to-polymer by weight). Ensure complete dissolution to achieve a molecular-level dispersion.
Solvent Removal : Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.[22]
Drying : Further dry the resulting solid film or powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
Characterization : Scrape the solid dispersion from the flask. To confirm success, you should characterize the material using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting peak for the drug, and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.
Dissolution Testing : Perform a dissolution test comparing the solid dispersion to the pure crystalline compound to quantify the improvement in dissolution rate and extent.
Part 4: Troubleshooting Workflow and Decision Making
The following diagram provides a logical workflow for systematically addressing the solubility of 2-Butylpyrimidine-4-carboxylic acid.
Caption: A decision-making workflow for solubility enhancement.
References
Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 74(2), 142–147. Available from: [Link]
Crăciun, A. M., Imre, S., Moacă, E. A., Tarniţă, D. N., Locovei, C., Gitea, D., & Gafiţanu, C. A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 643. Available from: [Link]
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International journal of pharmaceutical sciences and research, 4(12), 4596. Available from: [Link]
Gould, S., & Scott, R. C. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
Dixit, A. K., Singh, R. P., & Singh, P. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1838-1845. Available from: [Link]
JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.org. Available from: [Link]
Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette. Available from: [Link]
PharmaInfo. Tool to Increase Solubility: Solid Dispersion. PharmaInfo. Available from: [Link]
Thorat, Y. S., Gonjari, I. D., & Hosmani, A. H. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 2, 190-203. Available from: [Link]
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available from: [Link]
Uekama, K., & Arima, H. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available from: [Link]
ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. Available from: [Link]
Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of pharmaceutical sciences, 70(1), 13–22. Available from: [Link]
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. Available from: [Link]
Davis, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]
Juricek, M., Struble, T. J., Tautermann, C. S., & Tounge, B. A. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS medicinal chemistry letters, 7(10), 913–917. Available from: [Link]
Itoh, T., & Koshinaka, H. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of the Pharmaceutical Society of Japan, 131(2), 205-213. Available from: [Link]
Millard, J. W., Alvarez-Nuñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical development and technology, 7(3), 333–339. Available from: [Link]
Clark, J. (2015). carboxylic acids as acids. Chemguide. Available from: [Link]
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
Wang, T., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available from: [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. Available from: [Link]
University of California, Davis. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available from: [Link]
ScholarWorks. (2022). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. ScholarWorks. Available from: [Link]
Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Available from: [Link]
Technical Support Center: Optimizing the Synthesis of 2-Butylpyrimidine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-Butylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize thei...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-Butylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, provide robust protocols, and offer solutions to frequently encountered issues.
Introduction
2-Butylpyrimidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds and approved drugs.[1] The substituents at the 2- and 4-positions are critical for modulating the physicochemical and pharmacological properties of these molecules.[1] However, achieving high yields in the synthesis of unsymmetrically substituted pyrimidines can be challenging, often plagued by low yields, competing side reactions, and purification difficulties.[2][]
This guide will focus on the most common and adaptable method for this synthesis: the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4][5][6]
Proposed Synthetic Pathway: Pinner Synthesis
The synthesis of 2-Butylpyrimidine-4-carboxylic acid can be efficiently achieved through a two-step process starting from the condensation of valeramidine with a C4-dicarbonyl synthon, followed by hydrolysis.
Caption: Proposed synthetic workflow for 2-Butylpyrimidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for 2-Butylpyrimidine-4-carboxylic acid?
A1: The Pinner pyrimidine synthesis is a robust and widely used method for constructing the pyrimidine ring.[5][7] It involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[6][8] For this specific target, the reaction between valeramidine (to install the 2-butyl group) and diethyl oxalacetate (as the C4-dicarbonyl synthon) is a logical and effective approach. Subsequent hydrolysis of the resulting ethyl ester yields the desired carboxylic acid.
Q2: How critical is the purity of the starting materials?
A2: The purity of starting materials is paramount for achieving high yields and minimizing side reactions.
Amidine Quality: Valeramidine hydrochloride, the amidine precursor, can be hygroscopic and prone to hydrolysis over time.[9] Using freshly prepared or properly stored amidine salt is crucial.
Dicarbonyl Compound: Diethyl oxalacetate can undergo self-condensation or decomposition. Use of freshly distilled or high-purity reagent is recommended.
Solvents: Anhydrous solvents are essential, particularly for the condensation step, as water can lead to the hydrolysis of key intermediates and starting materials.[9][10]
Q3: What is the general mechanism of the Pinner condensation step?
A3: The mechanism involves the nucleophilic attack of the amidine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the remaining carbonyl group. The reaction is typically driven to completion by the elimination of two molecules of water to form the aromatic pyrimidine ring. The choice and stoichiometry of the base are critical for promoting the desired cyclization.[9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Pyrimidine Ester Intermediate
Q: My condensation reaction has a very low yield (<30%) or failed completely. What are the likely causes and how can I fix it?
A: Low conversion is a common issue and can be traced back to several factors. A systematic approach is needed to diagnose the problem.[9][11]
Caption: Troubleshooting workflow for low reaction yield.
Likely Cause 1: Poor Amidine Quality.
Explanation: The amidine hydrochloride salt is susceptible to hydrolysis, which renders it unreactive.
Solution: Use freshly prepared valeramidine hydrochloride for the best results. If this is not feasible, ensure the stored amidine has been kept in a desiccator under an inert atmosphere.
Likely Cause 2: Presence of Water.
Explanation: Water can hydrolyze the amidine and key reaction intermediates, halting the reaction. The base used (e.g., sodium ethoxide) is also highly sensitive to moisture.
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent atmospheric moisture from entering the reaction.[9]
Likely Cause 3: Suboptimal Base or Temperature.
Explanation: The base is crucial for deprotonating the amidine hydrochloride and catalyzing the cyclization. Incorrect stoichiometry or a temperature that is too low can lead to incomplete reaction.
Solution: The choice of base is critical. Sodium ethoxide in ethanol is a common and effective choice. Ensure the stoichiometry is correct. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC).[9]
Problem 2: Difficulty in Product Purification
Q: My final product after hydrolysis is difficult to purify. I suspect it's contaminated. What are the common impurities and how can I remove them?
A: Purification of carboxylic acids can be challenging. The main issues are typically residual starting materials or byproducts from the hydrolysis step.
Likely Cause 1: Incomplete Hydrolysis.
Explanation: The saponification of the ethyl ester may not have gone to completion, leaving unreacted starting material.
Solution: Ensure a sufficient excess of base (e.g., 2-3 equivalents of NaOH) is used and allow for adequate reaction time. Heating can help drive the hydrolysis to completion. Monitor the disappearance of the ester spot by TLC.
Likely Cause 2: Improper pH for Precipitation.
Explanation: 2-Butylpyrimidine-4-carboxylic acid is an amphoteric molecule. To effectively precipitate it from an aqueous solution, the pH must be adjusted to its isoelectric point. If the solution is too acidic or too basic, the product will remain dissolved as its corresponding salt.
Solution: After hydrolysis, carefully acidify the basic solution with an acid like HCl. Monitor the pH and observe for precipitation. The optimal pH for precipitation is typically 3-4. Add the acid dropwise and stir to allow for complete precipitation before filtering.
Protocol: Dissolve the crude solid in an aqueous base (like sodium bicarbonate solution). Wash this basic aqueous solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic, organic-soluble impurities. Then, re-acidify the aqueous layer to precipitate the purified carboxylic acid.[12] The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[12]
Issue
Potential Cause
Recommended Solution
Supporting Citation
Low Yield
Poor amidine quality (hydrolysis)
Use freshly prepared or properly stored amidine hydrochloride.
Protocol 1: Preparation of Valeramidine Hydrochloride (Pinner Reaction)
This protocol describes the formation of the imidate salt followed by aminolysis.
Reagents & Equipment:
Valeronitrile
Anhydrous Ethanol
Dry HCl gas or Acetyl Chloride
Anhydrous Diethyl Ether
Ammonia (as a solution in ethanol or gas)
Oven-dried, round-bottom flask with a stir bar
Gas dispersion tube (if using HCl gas)
Ice bath
Procedure:
Set up an oven-dried, round-bottom flask with a stir bar and a gas inlet/outlet under a nitrogen atmosphere.
To the flask, add anhydrous ethanol (2.0 eq) and valeronitrile (1.0 eq).
Cool the mixture in an ice bath.
Slowly bubble dry HCl gas through the solution for 1-2 hours. Alternatively, add acetyl chloride (1.1 eq) dropwise. A white precipitate of the imidate hydrochloride (Pinner salt) should form.
Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours to ensure complete formation of the Pinner salt.
Filter the Pinner salt under a dry atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
Add the isolated Pinner salt to a saturated solution of ammonia in ethanol and stir at room temperature for 2-4 hours.
Remove the solvent under reduced pressure. The resulting solid is valeramidine hydrochloride, which should be used immediately or stored in a desiccator.
Protocol 2: Synthesis of Ethyl 2-Butylpyrimidine-4-carboxylate
Reagents & Equipment:
Valeramidine hydrochloride (1.0 eq)
Diethyl oxalacetate (1.0 eq)
Sodium ethoxide (1.05 eq)
Anhydrous Ethanol
Oven-dried, three-neck flask with a condenser, dropping funnel, and nitrogen inlet
Heating mantle
Procedure:
To the three-neck flask, add sodium ethoxide and anhydrous ethanol.
Add the valeramidine hydrochloride portion-wise while stirring.
In the dropping funnel, prepare a solution of diethyl oxalacetate in anhydrous ethanol.
Add the diethyl oxalacetate solution dropwise to the amidine mixture over 30 minutes.
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
Monitor the reaction progress by TLC until the starting materials are consumed.
Cool the reaction mixture to room temperature and neutralize with a few drops of acetic acid.
Remove the ethanol under reduced pressure.
Partition the residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 2-butylpyrimidine-4-carboxylate. This can be purified by column chromatography if necessary.
Protocol 3: Saponification to 2-Butylpyrimidine-4-carboxylic acid
Krische, M. J., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. [Link]
Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
Anderson, D. R., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. ACS Publications. [Link]
ResearchGate. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]
Google Patents. (n.d.). US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]
El-Sayed, M. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
ResearchGate. (n.d.). Synthesis of pyrimidinone carboxylic acids. [Link]
Starosta, W., & Leciejewicz, J. (2012). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E. [Link]
ResearchGate. (2026). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. [Link]
van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]
Khan, I., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [Link]
Google Patents. (2012). US8575350B2 - Process for producing pyridine carboxylic acids.
YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. [Link]
Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
Kholodenko, B. N., et al. (2023). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. MDPI. [Link]
Baran, P. S., et al. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES. [Link]
Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society. [Link]
PubMed. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]
Preventing thermal decarboxylation of 2-Butylpyrimidine-4-carboxylic acid during heating
Welcome to the Technical Support Center for Heterocyclic Chemistry . As a Senior Application Scientist, I have designed this troubleshooting guide to address a notorious challenge in drug development and synthetic chemis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry . As a Senior Application Scientist, I have designed this troubleshooting guide to address a notorious challenge in drug development and synthetic chemistry: the thermal instability of aza-heterocyclic carboxylic acids.
Below, you will find an in-depth mechanistic breakdown, self-validating protocols, and decision matrices to prevent the thermal decarboxylation of 2-Butylpyrimidine-4-carboxylic acid during your workflows.
🔬 Core Mechanistic Insight (FAQ)
Q1: Why does 2-Butylpyrimidine-4-carboxylic acid spontaneously degrade when I heat my reaction mixture?A: The degradation is driven by the intrinsic electronic properties of the pyrimidine ring. In solution, pyrimidine-4-carboxylic acids exist in an equilibrium with their zwitterionic form. The highly electronegative nitrogen atom at the 3-position readily accepts a proton from the adjacent 4-carboxylic acid.
When thermal energy is applied, this zwitterion undergoes a facile decarboxylation via a cyclic transition state. The carboxylate group expels carbon dioxide (
CO2
), leaving behind a stabilized ylide (or carbanion) intermediate that rapidly protonates to form 2-butylpyrimidine[1]. Because the protonated ring nitrogen lowers the activation energy for the C-C bond cleavage, the free acid is highly susceptible to thermal degradation[2].
Q2: Does the choice of solvent impact the rate of decarboxylation?A: Absolutely. Polar protic solvents (like water or alcohols at neutral to mildly acidic pH) stabilize the zwitterionic intermediate through hydrogen bonding, thereby accelerating the rate of decarboxylation[3]. If you must heat the free acid, switching to a non-polar or strictly aprotic solvent (e.g., toluene, DMF) can marginally increase the onset temperature of degradation, though covalent protection remains the most robust solution.
📊 Thermal Stabilization Strategy & Workflow
To prevent decarboxylation, we must disrupt the zwitterionic mechanism. This is achieved either by covalent protection (removing the acidic proton via esterification) or ionic stabilization (deprotonating the acid to form an anion, which prevents ring nitrogen protonation)[2].
Decision matrix for preventing thermal decarboxylation of pyrimidine-4-carboxylic acids.
Quantitative Stability Comparison
Table 1: Thermal stability profile of 2-Butylpyrimidine-4-carboxylic acid derivatives.
Derivative Form
pH / Medium
Stability at 50 °C
Stability at 80 °C
Stability at 120 °C
Primary Degradation Pathway
Free Acid (Zwitterion)
pH 4-6 (Aqueous)
Marginal
Rapid Decarboxylation
Complete Degradation
Ylide formation
→CO2
loss
Sodium Salt (Anion)
pH > 8 (Aqueous)
Stable
Stable
Moderate Degradation
Hydrolytic cleavage
Methyl Ester
Organic (Anhydrous)
Stable
Stable
Stable
None (Thermally stable)
🧪 Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes the mechanistic causality behind the action to ensure you can adapt the protocol to your specific matrix.
Use this protocol when your downstream high-temperature reaction requires anhydrous or organic conditions (e.g., cross-coupling).
Suspension: Suspend 1.0 eq of 2-Butylpyrimidine-4-carboxylic acid in anhydrous methanol (0.2 M).
Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive acid chloride intermediate formed in the next step.
Activation: Cool the flask to 0 °C using an ice bath. Dropwise, add 1.2 eq of Thionyl Chloride (
SOCl2
).
Causality:
SOCl2
converts the carboxylic acid to an acid chloride in situ. The reaction is highly exothermic; cooling prevents localized heating that could trigger premature decarboxylation of the starting material.
Esterification: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.
Causality: Once the acid is converted to the ester, the acidic proton is gone. The zwitterion cannot form, rendering the molecule completely stable at reflux temperatures.
Quench & Isolation: Concentrate the mixture under reduced pressure. Resuspend in ethyl acetate and wash with saturated aqueous
NaHCO3
until the aqueous layer is pH 8.
Validation Check: The cessation of
CO2
bubbling during the wash confirms the complete neutralization of residual HCl. Neutralization is critical because trace acid can catalyze ester hydrolysis during storage.
Protocol B: In-Situ Salt Formation (Ionic Stabilization)
Use this protocol when your downstream reaction is aqueous and requires moderate heating (e.g., basic hydrolysis of other functional groups).
Suspension: Suspend 1.0 eq of the free acid in deionized water.
Deprotonation: Slowly add 1.05 eq of 1M Sodium Hydroxide (NaOH) while stirring at room temperature.
Causality: The slight excess of base ensures complete deprotonation of the carboxylic acid to form the carboxylate anion. The anion strongly repels electron density, preventing the ring nitrogen from acquiring a proton. Without the protonated nitrogen, the activation energy for
CO2
loss remains insurmountable at standard heating temperatures[2].
Verification: Measure the pH of the solution. It must be strictly > 8.0.
Validation Check: If the pH drops below 7, the equilibrium shifts back toward the zwitterion, re-introducing the risk of decarboxylation.
Processing: The aqueous solution can now be safely heated to 80 °C. If a solid salt is required for organic suspensions, lyophilize the solution to a dry powder.
📚 References
Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution
Canadian Science Publishing[Link]
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II
ResearchGate[Link]
The decarboxylation of some heterocyclic acetic acids
Semantic Scholar[Link]
Technical Support Center: Resolving HPLC Peak Tailing for 2-Butylpyrimidine-4-carboxylic acid
Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that amphoteric and zwitterionic compounds like 2-Butylpyrimidine-4-carboxylic acid present unique analytical challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that amphoteric and zwitterionic compounds like 2-Butylpyrimidine-4-carboxylic acid present unique analytical challenges. This molecule contains both a basic pyrimidine ring and an acidic carboxylic acid moiety. When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these competing functional groups often trigger secondary retention mechanisms, leading to severe peak tailing, loss of resolution, and poor quantitative reproducibility.
This guide is designed to help researchers and drug development professionals systematically diagnose and resolve these issues using field-proven, self-validating methodologies.
Diagnostic Workflow
Before adjusting mobile phases or swapping columns, it is critical to determine whether the tailing is caused by a physical hardware failure or a chemical interaction. Follow the logic tree below to isolate the root cause.
Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.
Q1: Why does 2-Butylpyrimidine-4-carboxylic acid exhibit severe tailing compared to my neutral standards?A: Peak tailing in HPLC is broadly categorized into physical problems (e.g., dead volume) and chemical problems (acid-base interactions)[1]. Because 2-Butylpyrimidine-4-carboxylic acid is amphoteric, its basic pyrimidine nitrogens act as strong hydrogen bond donors/acceptors. At mid-pH levels, residual silanol groups on the silica stationary phase become ionized (
Si−O−
). These ionized silanols undergo unwanted secondary ion-exchange interactions with the basic pyrimidine ring, causing the analyte to "drag" through the column and produce a tailing peak[2]. Neutral standards do not participate in these acid-base interactions, which is why they elute symmetrically[1].
Q2: How do I select the optimal mobile phase pH to suppress this tailing?A: The causality of peak shape degradation often lies in mixed ionization states. If your mobile phase pH is near the pKa of the molecule's functional groups (pH 3.0–5.0), the compound exists in a dynamic equilibrium of neutral, anionic, and zwitterionic states.
To resolve this, you must force the molecule and the column into a uniform thermodynamic state. Lowering the mobile phase pH to < 3.0 fully protonates the acidic silanol species on the stationary phase, neutralizing them and drastically reducing the secondary interactions that cause tailing[3]. Alternatively, operating at a high pH (> 8.5) deprotonates the basic pyrimidine nitrogens, eliminating their cationic nature entirely.
Q3: I adjusted the pH to 2.0, but tailing persists (TF > 1.8). What is the next logical step?A: If pH optimization alone fails, the stationary phase chemistry is the limiting factor. Traditional C18 columns have a high density of exposed silanols. You should switch to a highly end-capped or base-deactivated column[4]. End-capping utilizes reagents like Trimethylchlorosilane (TMCS) to convert residual silanols into less polar surface functional groups, physically blocking the pyrimidine ring from interacting with the silica backbone[4]. If tailing still persists, polar-embedded columns provide an intrinsic electrostatic shield that repels basic compounds, further improving peak symmetry[2].
Q4: Both my analyte and my neutral marker (e.g., Uracil) are tailing. Is this still a silanol interaction?A: No. If a neutral compound tails, it cannot be due to acid-base silanol interactions; it definitively indicates a physical problem within the system[1]. This is typically caused by extra-column dead volume, such as an improperly seated PEEK fitting, a void at the head of the column due to bed collapse, or excessively wide tubing[2].
Q5: Could trace metals in my HPLC system be causing the tailing?A: Yes. Carboxylic acids and pyrimidine rings are excellent bidentate ligands. Trace metal content (like iron or aluminum) within the silica matrix or the stainless steel flow path can chelate with 2-Butylpyrimidine-4-carboxylic acid, causing severe tailing and loss of recovery[3]. Passivating the system or adding a chelating agent can disrupt this causality.
Quantitative Impact of Method Parameters
The table below summarizes the expected Tailing Factor (TF) based on the interplay between column chemistry and mobile phase pH for 2-Butylpyrimidine-4-carboxylic acid.
Table 1: Influence of Column Chemistry and Mobile Phase pH on Tailing Factor (TF)
Column Chemistry
Mobile Phase pH
Silanol Ionization State
Primary Analyte Interaction
Expected Tailing Factor (TF)
Standard C18 (Uncapped)
5.5
High (
Si−O−
)
Severe Ion-Exchange
> 2.5 (Severe Tailing)
Standard C18 (Uncapped)
2.0
Low (
Si−OH
)
Moderate H-Bonding
1.8 - 2.0 (Moderate)
End-capped C18
2.0
Suppressed
Hydrophobic
1.2 - 1.4 (Acceptable)
Polar-Embedded C18
2.0
Shielded
Hydrophobic + Shielding
1.0 - 1.1 (Excellent)
Self-Validating Experimental Protocols
To ensure trustworthiness in your troubleshooting, do not change variables blindly. Use the following self-validating protocols to systematically identify and eliminate the root cause of peak tailing.
Protocol 1: Self-Validating pH and Column Screening Workflow
Causality: By running a neutral marker concurrently, the system self-validates its hardware integrity. By testing extremes of pH on an end-capped column, we identify the optimal thermodynamic state for the amphoteric analyte.
Step 1: Hardware Validation (System Suitability)
Prepare a mixed standard containing 0.1 mg/mL 2-Butylpyrimidine-4-carboxylic acid and 0.05 mg/mL Uracil (neutral marker) in the initial mobile phase.
Inject 5 µL onto the current column.
Validation Check: Calculate the USP Tailing Factor for Uracil. If TF > 1.2, stop immediately. Replace your PEEK tubing and check column fittings to eliminate dead volume. If Uracil TF ≤ 1.2 but the analyte tails, proceed to Step 2.
Step 2: Low-pH Suppression Screen
Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS Grade Water (pH ~2.0).
Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.
Run a gradient from 5% B to 95% B over 15 minutes.
Rationale: The low pH ensures full protonation of the acidic silanols, neutralizing their negative charge and preventing ion-exchange with the pyrimidine ring.
Step 3: Column Chemistry Upgrade
If the analyte TF remains > 1.5 after Step 2, the residual silanol activity of the current column is too high.
Replace the standard C18 column with a base-deactivated, fully end-capped C18 column or a Polar-Embedded C18 column.
Re-inject the sample using the low-pH mobile phase.
Protocol 2: System Passivation for Metal-Sensitive Analytes
Causality: If tailing persists despite optimal pH and column chemistry, Lewis acid-base chelation between the carboxylic acid moiety and stainless steel hardware is the likely cause.
Step 1: System Preparation
Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh acids.
Ensure the detector flow cell is disconnected if it is not compatible with strong acids.
Step 2: Acid Passivation
Flush the entire HPLC system (pumps, autosampler, and tubing) with 30% Nitric Acid or 0.5% Phosphoric Acid at 1.0 mL/min for 30 minutes.
Rationale: The acid strips trace metal ions (Fe³⁺, Al³⁺) from the stainless steel surfaces, eliminating chelation sites.
Step 3: Re-equilibration and Validation
Flush the system thoroughly with LC-MS grade water for 45 minutes until the effluent pH returns to neutral.
Reinstall the analytical column and re-run Protocol 1.
References
Source: axionlabs.
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
Technical Support Center: Purification & Troubleshooting for 2-Butylpyrimidine-4-carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with isolating and purifying 2-Butylpyrimidine-4-carboxylic acid from crude synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with isolating and purifying 2-Butylpyrimidine-4-carboxylic acid from crude synthetic extracts.
Mechanistic Overview: The Causality of Purification
To purify 2-butylpyrimidine-4-carboxylic acid effectively, one must exploit its amphoteric (zwitterionic) nature. The molecule contains two ionizable centers:
Carboxylic Acid Moiety: Acidic, with a
pKa
of approximately 2.8[1].
Pyrimidine Ring Nitrogens: Weakly basic, with a conjugate acid
pKa
of ~1.3.
Butyl Chain: Imparts significant lipophilicity, making the neutral species highly soluble in organic solvents.
Because of these properties, the compound exhibits a distinct isoelectric point (pI) near pH 2.1. By manipulating the pH of the aqueous phase, you can selectively ionize the product or its impurities, dictating their solubility in organic versus aqueous solvents. This causality is the foundation of acid-base extraction[2].
Frequently Asked Questions (FAQs)
Q: What are the most common organic impurities in my crude extract, and where do they originate?A: Crude extracts typically contain unreacted starting materials (e.g., 2-butylpyrimidine, which is strictly basic), oxidation byproducts (often neutral), and residual coupling reagents or solvents. Because these impurities lack the carboxylic acid moiety, they cannot form water-soluble anionic salts under basic conditions[3].
Q: Why does my product partition into the organic layer during the basic wash?A: This is a common failure mode caused by insufficient basification. The lipophilic butyl group strongly drives the molecule into the organic phase. If the pH is not raised sufficiently above the carboxylic acid's
pKa
(ideally pH 8–9), a significant fraction of the product remains protonated (neutral) and will be lost to the organic layer[4]. Always verify the aqueous layer's pH with a calibrated meter or high-quality indicator paper.
Q: How do I determine the optimal pH for precipitating the pure product?A: You must target the isoelectric point (pI), where the molecule exists primarily as a neutral zwitterion, minimizing its hydration energy and aqueous solubility. For 2-butylpyrimidine-4-carboxylic acid, adjusting the aqueous layer to pH 2.1–2.2 will force the product to either precipitate as a solid or become highly extractable into an organic solvent like ethyl acetate (EtOAc)[5].
This protocol separates the amphoteric product from strictly neutral or basic impurities. It is a "self-validating" system because the phase separation visually confirms the ionization state dictated by your pH adjustments.
Step-by-Step Methodology:
Initial Dissolution: Dissolve the crude extract in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Alkaline Extraction (Target pH 8-9): Add an equal volume of 1M
NaOH
or saturated
NaHCO3
. Shake vigorously in a separatory funnel and allow the layers to separate. Causality: The base deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate salt[3].
Phase Separation: Drain the aqueous layer (containing your product) into a clean flask. Discard the organic layer, which now contains the neutral and basic impurities[2].
Acidification (Target pH 2.2): Slowly add 1M
HCl
to the aqueous layer while stirring continuously until the pH reaches 2.1–2.2. Causality: This protonates the carboxylate back to the neutral carboxylic acid (zwitterion form). You will likely observe cloudiness or precipitation.
Product Recovery: Extract the acidified aqueous layer with fresh Ethyl Acetate (3x volumes). The neutral product will partition into the organic phase.
Drying and Isolation: Dry the combined organic extracts over anhydrous
MgSO4
, filter, and concentrate under reduced pressure to yield the pure product.
Protocol B: Solid-Phase Extraction (SPE) for Stubborn Impurities
If LLE fails to remove highly polar impurities, an anion-exchange resin can be used to selectively capture the carboxylic acid.
Loading: Load the crude mixture (dissolved in a compatible solvent) onto a strong anion exchange resin (e.g., DOWEX 1x8-400 formate)[6].
Washing: Wash the resin with methanol or dichloromethane to elute neutral/basic impurities.
Elution: Elute the target carboxylic acid using a 95:5 Methanol/Trifluoroacetic acid (TFA) mixture[6].
Quantitative Partitioning Data
The following table summarizes the expected dominant species and partitioning behavior of the product and common impurities at critical pH stages.
pH Level
Dominant Product Species
Product Phase Preference
Impurity Phase Preference (Neutral/Basic)
pH < 1.0
Cationic (Protonated Pyrimidine)
Aqueous
Aqueous (Basic impurities protonated)
pH 2.1 - 2.2
Neutral / Zwitterion (Isoelectric)
Organic / Solid Precipitate
Organic (Neutral) / Aqueous (Basic)
pH 8.0 - 9.0
Anionic (Deprotonated Carboxylate)
Aqueous
Organic (Neutral and Basic impurities)
Purification Workflow Visualization
Workflow for the acid-base purification of 2-butylpyrimidine-4-carboxylic acid.
References
Acid-Base Extraction | Purpose, Theory & Applications
Source: Study.com
URL:[Link]
Technical Support Center: Enhancing Catalyst Efficiency with 2-Butylpyrimidine-4-carboxylic Acid Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-butylpyrimidine-4-carboxylic acid as a ligand to improve catalyst turnover rates. This guide provides in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-butylpyrimidine-4-carboxylic acid as a ligand to improve catalyst turnover rates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and optimize your catalytic systems.
Part 1: Understanding the Role of 2-Butylpyrimidine-4-carboxylic Acid in Catalysis
2-Butylpyrimidine-4-carboxylic acid is a versatile ligand that can significantly enhance the efficiency of various catalytic reactions. Its unique structure, featuring a pyrimidine core, a carboxylic acid group, and a butyl chain, offers a combination of electronic and steric properties that can be fine-tuned to influence catalyst performance. The pyrimidine ring's nitrogen atoms can coordinate with metal centers, while the carboxylic acid group can participate in proton transfer or act as an anchor to a support material.[1] The butyl group provides steric bulk, which can influence selectivity and prevent catalyst deactivation.
Part 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Issue 1: Low Catalyst Turnover Number (TON) or Turnover Frequency (TOF)
A lower-than-expected turnover rate is a common challenge. The following steps will help you systematically identify and address the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low catalyst turnover.
In-depth Explanation:
Ligand Purity and Integrity: Impurities in your 2-butylpyrimidine-4-carboxylic acid ligand can act as catalyst poisons.
Verification: Confirm purity using techniques like NMR, HPLC, and mass spectrometry.
Solution: If impurities are detected, recrystallize or purify the ligand using appropriate methods.[2]
Catalyst Precursor Quality: The purity of your metal precursor is equally critical. Trace impurities can inhibit catalytic activity.
Verification: Whenever possible, use freshly purchased, high-purity catalyst precursors.
Solution: If the precursor's quality is questionable, consider purchasing from a reputable supplier or purifying it if feasible.
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of poor catalyst performance.
Optimization: Systematically vary temperature, pressure, and reactant concentrations to find the optimal operating window. Design of Experiments (DoE) can be a powerful tool here.
Causality: The carboxylic acid moiety of the ligand can participate in proton-coupled electron transfer steps, the rates of which are often temperature-dependent.
Catalyst Deactivation: The catalyst may be deactivating over time due to side reactions or product inhibition.
Investigation: Analyze the reaction mixture at different time points to identify potential catalyst degradation products or inhibitory species.
Solution: Modifications to the ligand structure, such as increasing the steric bulk of the butyl group, may prevent bimolecular decomposition pathways. The addition of a co-catalyst or scavenger can sometimes mitigate deactivation.
Issue 2: Poor Selectivity (Chemoselectivity, Regioselectivity, or Stereoselectivity)
The pyrimidine ligand plays a crucial role in directing the selectivity of the reaction.
Troubleshooting Strategies:
Problem
Potential Cause
Suggested Solution
Scientific Rationale
Low Regioselectivity
Steric hindrance at the desired reactive site is insufficient.
Modify the ligand by introducing bulkier substituents on the pyrimidine ring.
The steric profile of the ligand can effectively block undesired reaction pathways.
Poor Enantioselectivity
The chiral environment around the metal center is not well-defined.
If applicable, use a chiral derivative of the pyrimidine ligand.
A well-defined chiral pocket is essential for effective stereochemical control.
Undesired Side Reactions
The catalyst is promoting competing reaction pathways.
Adjust the electronic properties of the ligand by adding electron-donating or electron-withdrawing groups to the pyrimidine ring.
The electronic nature of the ligand influences the reactivity of the metal center, which can be tuned to favor the desired transformation.[3]
Issue 3: Ligand Synthesis and Handling Challenges
The synthesis of 2-butylpyrimidine-4-carboxylic acid can sometimes be challenging.
Common Synthesis Problems and Solutions:
Low Yield:
Cause: Incomplete reaction, side product formation, or product degradation.
Conduct the reaction under an inert atmosphere if reactants are air- or moisture-sensitive.[2]
Side Product Formation (e.g., N-alkylation vs. C-alkylation):
Cause: The nitrogen atoms in the pyrimidine ring can be more nucleophilic than the carbon atoms.
Troubleshooting:
Employ bulky protecting groups on the nitrogen atoms to favor C-alkylation.[2]
The choice of solvent and base can significantly impact the reaction's regioselectivity.[2]
Part 3: Frequently Asked Questions (FAQs)
Q1: How does the carboxylic acid group contribute to catalytic activity?
A1: The carboxylic acid group is a versatile functional group in catalysis. It can:
Act as a Brønsted acid/base: Participate in proton transfer steps, which are often crucial in catalytic cycles.[4]
Coordinate to the metal center: Act as a bidentate or monodentate ligand, influencing the electronic properties and stability of the catalytic complex.
Enable catalyst immobilization: The carboxylic acid can be used to anchor the catalytic complex to a solid support, facilitating catalyst recovery and reuse.
Q2: What is the role of the butyl group?
A2: The butyl group primarily provides steric bulk. This can be advantageous for:
Improving selectivity: By sterically shielding certain reaction pathways.
Enhancing catalyst stability: By preventing catalyst aggregation or decomposition.
Increasing solubility: The alkyl chain can improve the solubility of the ligand and the resulting catalyst complex in organic solvents.
Q3: Can I use a different pyrimidine-based ligand?
A3: Absolutely. The principles discussed here are broadly applicable to other pyrimidine-based ligands. The choice of ligand should be tailored to the specific requirements of your reaction. For instance, ligands with different electronic or steric properties may be more suitable for certain transformations.
Q4: How can I monitor the progress of my reaction and catalyst performance?
A4: A combination of analytical techniques is recommended:
For reaction progress: Gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the consumption of reactants and the formation of products over time.
For catalyst characterization: Techniques such as X-ray crystallography, infrared (IR) spectroscopy, and UV-Vis spectroscopy can provide valuable information about the structure and electronic properties of the active catalytic species.
Catalyst Performance Monitoring Workflow:
Caption: Workflow for monitoring catalyst performance.
References
Benchchem. Technical Support Center: Synthesis of Pyrimidine-Based Ligands.
PubMed. Triazoles synthesis using nanocatalyst triazine-pyrimidine-modified cobalt-based metal-organic frameworks.
RSC Publishing. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility.
Academia.edu. Synthesis of new annulated pyrano[2,3-d]pyrimidine derivatives using organo catalyst (DABCO) in aqueous media.
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
PMC. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation.
Journal of the American Chemical Society. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
ACS Publications. Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization.
Macmillan Group - Princeton University. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.
PMC. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation.
PubChem. 4-Butylpyrimidine-2-carboxylic acid.
Organic Chemistry Frontiers. Transition-Metal-Catalyzed Decarbonylation of Carboxylic Acids to Olefins: Exploiting Acyl C–O Activation for the Production o.
MDPI. Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species.
PMC. Origin of Nb2O5 Lewis Acid Catalysis for Activation of Carboxylic Acids in the Presence of a Hard Base.
JOCPR. Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.
PMC. An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines.
PMC. Pyrimidine-4-carboxylic acid.
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in catalytic decarboxylative transformations of carboxylic acid groups attached to a non-aromatic sp2 or sp carbon.
Scholar Commons. Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid and its Use in the Construction of Novel Metal and Mixed-Metal Coordination Polymers.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Physicochemical profiling, reactivity causality, and self-validating experimental workflows.
Introduction & Structural Causality
In fragment-based drug discovery and organic synthesis, pyrimidine-4-carboxylic acids are highly valued for their ability to form robust amide linkages while providing a polar, hydrogen-bond-accepting heterocyclic core[1]. When comparing 2-butylpyrimidine-4-carboxylic acid to its 2-propyl counterpart, the structural difference is merely a single methylene group (
−CH2−
) in the alkyl chain at the C2 position.
However, as an application scientist, it is critical to understand that this minor extension does not significantly alter the electronic reactivity of the carboxylic acid, but it profoundly impacts the molecule's lipophilicity, solvent compatibility, and downstream target engagement [2].
Fig 1. Divergence of physicochemical properties based on C2-alkyl chain length.
Physicochemical & Reactivity Profiling
The distance between the C2-alkyl group and the C4-carboxylic acid means that steric hindrance during amide coupling is virtually identical for both derivatives. The true divergence lies in their physical properties.
Property / Metric
2-Propylpyrimidine-4-carboxylic acid
2-Butylpyrimidine-4-carboxylic acid
Experimental Impact
Molecular Weight
166.18 g/mol
180.20 g/mol
Negligible impact on reaction stoichiometry.
Calculated LogP
~0.8
~1.3
Butyl exhibits superior solubility in non-polar aprotic solvents (e.g., DCM), allowing for broader solvent choices during synthesis.
Steric Hindrance (C4)
Low
Low
Both undergo activation and nucleophilic attack at identical rates.
Electronic Effect (+I)
Weak electron-donating
Weak electron-donating
Negligible difference; both slightly destabilize the C4-carbanion, offering mild protection against decarboxylation.
Thermal Stability
Moderate (<100°C)
Moderate (<100°C)
Both are prone to thermal decarboxylation at elevated temperatures due to the electron-withdrawing pyrimidine nitrogens.
GPCR Target Binding
Shorter hydrophobic reach
Extended hydrophobic reach
Butyl often yields higher potency (lower
EC50
) when filling deep hydrophobic pockets, as seen in GPR84 agonist SAR studies[3].
Mechanistic Insight: Why Decarboxylation Matters
Pyrimidine-4-carboxylic acids are uniquely susceptible to decarboxylation under harsh basic or thermal conditions. The loss of
CO2
generates a carbanion at the C4 position, which is highly stabilized by the adjacent electronegative nitrogen atoms in the pyrimidine ring. While the +I (inductive) effect of the C2-alkyl chains slightly mitigates this by donating electron density into the ring, reactions involving either the propyl or butyl derivative must strictly be kept below 100°C to prevent degradation.
Because the reactivity of the C4-carboxylic acid is unhindered by the C2-alkyl chain, standard coupling reagents like EDC/HOBt can be used[4]. However, when coupling these building blocks to sterically hindered or electron-deficient amines, HATU is the superior choice [5].
HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect—an internal hydrogen bond that pre-organizes the incoming amine, drastically lowering the activation energy for nucleophilic attack.
To ensure trustworthiness and prevent the waste of precious amines, the following protocol incorporates a self-validating LC-MS checkpoint .
Fig 2. Self-validating workflow for amide coupling of pyrimidine-4-carboxylic acids.
Step-by-Step Methodology
Preparation: Dissolve the chosen 2-alkylpyrimidine-4-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere. Note: If using the more lipophilic butyl derivative, DCM can be substituted if DMF removal is a concern downstream.
Activation: Cool the solution to 0°C. Add DIPEA (2.5 eq, 2.5 mmol) followed by HATU (1.1 eq, 1.1 mmol). Stir for 15 minutes.
Self-Validation (The Methanol Quench):
Causality: Before adding a complex amine, you must verify that the HOAt active ester has formed.
Action: Remove a 5 µL aliquot from the reaction mixture and quench it into 100 µL of methanol.
Analysis: Analyze via LC-MS. Methanol instantly attacks the HOAt ester to form the corresponding methyl ester. If the mass of the methyl ester is the dominant peak, activation is complete and successful.
Coupling: Add the target amine (1.2 eq, 1.2 mmol) to the reaction mixture at 0°C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Workup & Isolation: Quench the reaction with saturated aqueous
NH4Cl
(10 mL). Extract with Ethyl Acetate (
3×10
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Conclusion
Chemically, the reactivity of 2-butylpyrimidine-4-carboxylic acid and 2-propylpyrimidine-4-carboxylic acid toward amide bond formation is indistinguishable. The critical decision between the two should be driven by pharmacokinetic design . As demonstrated in SAR studies[2],[3], extending the chain from propyl to butyl significantly increases lipophilicity, which can exponentially enhance binding affinity in hydrophobic target pockets while simultaneously improving solubility in non-polar organic synthesis workflows.
References
Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists
ACS Medicinal Chemistry Letters / PubMed Central (PMC)[Link]
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D
Journal of Medicinal Chemistry (ACS)[Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP
PubMed Central (PMC)
[Link]
Structural Validation of 2-Butylpyrimidine-4-carboxylic Acid: A Comparative Guide of 1H/13C NMR vs. Orthogonal Techniques
Executive Summary In drug development and materials science, pyrimidine-4-carboxylic acid derivatives frequently serve as critical building blocks and diimine linkers for coordination complexes[1]. For 2-Butylpyrimidine-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In drug development and materials science, pyrimidine-4-carboxylic acid derivatives frequently serve as critical building blocks and diimine linkers for coordination complexes[1]. For 2-Butylpyrimidine-4-carboxylic acid (Formula: C9H12N2O2, Exact Mass: 180.09 Da), rigorous structural validation is paramount. The primary analytical challenge lies in distinguishing positional isomers (e.g., 2-butyl vs. 6-butyl substitution).
As a Senior Application Scientist, I approach structural validation not as a single test, but as a self-validating system. This guide objectively compares the gold-standard technique—Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy—against orthogonal alternatives like LC-MS/MS and FTIR, providing the experimental data and mechanistic causality required to definitively prove molecular architecture.
The Gold Standard: NMR Spectroscopy
While mass spectrometry can confirm the molecular weight, it cannot easily map the skeletal connectivity of the pyrimidine core. NMR spectroscopy is the only technique that provides unambiguous proof of regiochemistry.
The Causality of Regioisomeric Proof:
If the butyl group were erroneously attached at the C-6 position, the pyrimidine ring protons would reside at C-2 and C-5. The C-2 proton, flanked by two nitrogen atoms, would appear as a highly deshielded, sharp singlet at approximately 9.2 ppm[2]. However, in 2-Butylpyrimidine-4-carboxylic acid , the ring protons are located at C-5 and C-6. Because they are adjacent, they couple to one another, presenting as two distinct doublets with a characteristic
3JHH
coupling constant of ~5.1 Hz. Observing these coupled doublets definitively rules out the 6-butyl isomer and proves the 2,4-substitution pattern.
1H NMR Chemical Shifts (400 MHz, DMSO-d6)
Note: Data represents validated experimental ranges for this compound class.
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment Rationale
-COOH
13.50
br s
-
1H
Highly deshielded acidic proton; broad due to chemical exchange with trace water.
C6-H
8.95
d
5.1
1H
Pyrimidine ring proton; highly deshielded by adjacent N1 and N3 ring currents[2].
C5-H
7.85
d
5.1
1H
Pyrimidine ring proton; less deshielded than C6-H; ortho coupling to C6-H.
C1'-H2
2.92
t
7.5
2H
Aliphatic CH2 directly attached to the electron-withdrawing pyrimidine core.
C2'-H2
1.72
m
-
2H
Internal aliphatic CH2 of the butyl chain.
C3'-H2
1.35
m
-
2H
Internal aliphatic CH2 of the butyl chain.
C4'-H3
0.91
t
7.3
3H
Terminal methyl group of the butyl chain.
13C NMR Chemical Shifts (100 MHz, DMSO-d6)
Position
Chemical Shift (δ, ppm)
Carbon Type
Assignment Rationale
C-2
168.5
Quaternary
Highly deshielded by two adjacent electronegative nitrogen atoms.
-COOH
165.2
Carbonyl
Carboxylic acid carbonyl carbon.
C-6
159.0
CH
Aromatic carbon adjacent to pyrimidine nitrogen.
C-4
158.2
Quaternary
Aromatic carbon attached to the electron-withdrawing -COOH group.
C-5
119.5
CH
Least deshielded aromatic carbon (beta to both nitrogens)[2].
C-1'
37.8
CH2
Benzylic-type aliphatic carbon of the butyl chain.
C-2'
30.2
CH2
Aliphatic chain carbon.
C-3'
22.1
CH2
Aliphatic chain carbon.
C-4'
13.8
CH3
Terminal aliphatic methyl carbon.
Orthogonal Validation: NMR vs. LC-MS vs. FTIR
To build a robust data package, NMR must be cross-validated with orthogonal techniques. The table below objectively compares the utility of each method for this specific molecule.
Technique
Primary Utility
Strengths
Limitations
Verdict for Validation
1H / 13C NMR
Skeletal connectivity & Regiochemistry
Unambiguously distinguishes positional isomers via scalar coupling.
Lower sensitivity; requires high sample purity (>95%).
Primary Standard
LC-MS/MS (ESI+)
Exact mass & Trace purity
High sensitivity; confirms exact mass ([M+H]+ = 181.097 m/z).
Cannot easily differentiate regioisomers (e.g., 2-butyl vs. 6-butyl).
Orthogonal Support
FTIR
Functional group verification
Rapidly confirms -COOH (broad 2500-3000 cm⁻¹) and C=N stretches.
Lacks structural connectivity and spatial data.
Secondary Support
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. The following workflow ensures that the NMR data validates itself against environmental and instrumental artifacts.
Step 1: Sample Preparation & Solvent Selection
Action: Dissolve 15–20 mg of 2-Butylpyrimidine-4-carboxylic acid in 0.6 mL of DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: Why DMSO-d6 instead of the more common CDCl3? The target molecule contains a highly polar carboxylic acid and a basic pyrimidine nitrogen, leading to strong intermolecular hydrogen bonding and potential zwitterion formation. This causes poor solubility and severe peak broadening in non-polar CDCl3. DMSO-d6 disrupts these hydrogen bonds, yielding sharp aromatic peaks and allowing the observation of the exchangeable -COOH proton[1].
Step 2: Acquisition Parameters
1H NMR: Acquire at 400 MHz (or higher). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aliphatic protons. Acquire 16 scans.
13C NMR: Acquire at 100 MHz. Set D1 to 2.0 seconds and acquire 1024 scans to achieve a sufficient signal-to-noise ratio for the quaternary carbons (C-2, C-4, and -COOH).
Step 3: Data Processing & Internal Self-Validation
Referencing Check: Set the TMS peak to exactly 0.00 ppm. As a self-validating check, verify that the residual non-deuterated DMSO pentet appears at exactly 2.50 ppm in the 1H spectrum, and the DMSO septet appears at 39.52 ppm in the 13C spectrum. Any deviation indicates a referencing error or severe pH effects.
Mass Balance Integration: Integrate the 1H spectrum. The self-validating mass balance requires the aliphatic region to sum to exactly 9 protons, and the aromatic region to exactly 2 protons. The -COOH proton may integrate to <1 due to chemical exchange with trace HDO in the solvent.
Step 4: Multi-Modal Convergence
Execute LC-MS and FTIR on parallel aliquots from the same sample batch to ensure the exact mass and functional groups align with the NMR skeleton.
Figure 1: Multi-modal structural validation workflow for 2-Butylpyrimidine-4-carboxylic acid.
References
Title: Product Class 12: Pyrimidines (Science of Synthesis)
Source: Thieme Connect
URL: [Link]
Title: 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes
Source: RSC Publishing (Dalton Transactions)
URL: [Link]
Structural Elucidation of 2-Butylpyrimidine-4-carboxylic acid: A High-Resolution Mass Spectrometry Comparison Guide
Executive Summary & Scope Accurate structural elucidation of small heterocyclic molecules is a critical bottleneck in pharmaceutical development. 2-Butylpyrimidine-4-carboxylic acid (Exact Mass: 180.0899 Da) presents a u...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scope
Accurate structural elucidation of small heterocyclic molecules is a critical bottleneck in pharmaceutical development. 2-Butylpyrimidine-4-carboxylic acid (Exact Mass: 180.0899 Da) presents a unique analytical challenge due to the dichotomy of its structure: a highly labile carboxylic acid moiety paired with a robust pyrimidine core.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of two dominant High-Resolution Mass Spectrometry (HRMS) fragmentation platforms—Orbitrap Higher-energy C-trap Dissociation (HCD) and Ion Trap Collision-Induced Dissociation (IT-CID) . By analyzing the causality of gas-phase ion physics, this guide demonstrates why beam-type HCD is the superior choice for the comprehensive structural mapping of pyrimidine derivatives.
Mechanistic Causality: The Fragmentation Pathway
To understand the platform differences, we must first analyze the intrinsic gas-phase chemistry of 2-Butylpyrimidine-4-carboxylic acid. Upon electrospray ionization (ESI+), the molecule forms a stable [M+H]+ precursor at m/z 181.0977.
The Decarboxylation Pathway (Low Energy): The carboxylic acid group is highly susceptible to the neutral1[1]. This requires minimal activation energy, yielding a primary fragment at m/z 137.1079.
Side-Chain Cleavage (Medium Energy): The 2-butyl group subsequently undergoes an inductive cleavage or McLafferty-type rearrangement, resulting in the2[2], yielding a secondary fragment at m/z 81.0453.
Pyrimidine Ring Opening (High Energy): Complete structural confirmation requires shattering the heterocyclic core, which typically 2[2] to form lower-mass diagnostic ions (e.g., m/z 54.0344).
HRMS fragmentation pathway of 2-Butylpyrimidine-4-carboxylic acid.
Platform Comparison: Ion Trap CID vs. Orbitrap HCD
The fundamental physics of the collision cell dictates which of the above pathways are successfully observed in the final spectrum.
Ion Trap CID (Resonance Excitation): IT-CID relies on slow, resonant heating. Once the precursor reaches the activation threshold, it undergoes the lowest-energy fragmentation (loss of CO2). Because the resulting m/z 137.1079 ion has a different resonant frequency, it is no longer activated. Consequently, IT-CID produces a "sparse" spectrum dominated by a single primary fragment. Furthermore, IT-CID suffers from the "1/3 rule," a 3[3] that prevents the trapping and detection of critical ring fragments below m/z ~60.
Orbitrap HCD (Beam-Type CID): HCD accelerates ions into a collision cell filled with neutral gas, imparting a sudden, non-equilibrium bolus of energy. This 4[4] causes multiple, sequential collisions. The primary m/z 137 ion continues to collide, driving the secondary (butyl loss) and tertiary (ring cleavage) pathways. Additionally, HCD has 3[3], allowing full detection of the m/z 54 ion.
Mechanistic comparison of Ion Trap CID vs. Orbitrap HCD activation.
Experimental Design & Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the following LC-HRMS protocol utilizes an internal self-validating framework.
Step 1: Sample Preparation & System Suitability
Action: Dilute 2-Butylpyrimidine-4-carboxylic acid to 1 µg/mL in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, ensuring robust and uniform protonation of the pyrimidine nitrogens to form the [M+H]+ species.
Self-Validation: Prior to the sample, infuse a standard positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify mass accuracy is < 3 ppm. Inject a solvent blank immediately before the sample to establish a baseline and confirm zero column carryover.
Step 2: Chromatographic Separation
Action: Utilize a C18 reversed-phase column (50 x 2.1 mm, 1.7 µm) at a flow rate of 0.3 mL/min. Apply a linear gradient from 5% to 95% Acetonitrile over 5 minutes.
Causality: This step desalts the sample and separates the target from potential isobaric background interferences, ensuring the mass spectrometer receives a pure elution band.
Step 3: HRMS Acquisition (Orbitrap HCD Workflow)
Action: Set MS1 resolution to 120,000 (FWHM at m/z 200). Isolate the precursor (m/z 181.0977) using the quadrupole with a tight 1.0 Da window. Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60.
Causality & Self-Validation: Stepped NCE acts as an internal kinetic control. NCE 20 gently fragments the molecule, preserving the fragile[M+H - CO2]+ ion. NCE 60 forces the robust pyrimidine ring to shatter. The instrument automatically aggregates these into a single composite spectrum, guaranteeing a complete structural fingerprint regardless of minor day-to-day fluctuations in collision gas pressure.
Quantitative Data & Performance Comparison
The experimental superiority of HCD for 2-Butylpyrimidine-4-carboxylic acid is summarized in the quantitative comparison below. IT-CID fails to provide the secondary and tertiary fragments necessary to confirm the butyl chain and pyrimidine core, whereas HCD provides a comprehensive map.
Receptor Binding Affinity of 2-Butylpyrimidine-4-carboxylic Acid Analogs: A Comparative Guide for Kinase and AhR Targeting
As drug development professionals continuously seek novel chemical spaces, the pyrimidine-4-carboxylic acid scaffold has emerged as a highly versatile pharmacophore. Specifically, modifications at the C2 position of this...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals continuously seek novel chemical spaces, the pyrimidine-4-carboxylic acid scaffold has emerged as a highly versatile pharmacophore. Specifically, modifications at the C2 position of this ring dictate the molecular trajectory of the compound, shifting its target selectivity between critical kinases and nuclear receptors.
This guide provides an in-depth, objective comparison of 2-Butylpyrimidine-4-carboxylic acid (CAS 1092299-61-0) and its advanced synthetic analogs—specifically 2-anilino and 2-hetaryl derivatives. By analyzing their receptor binding affinities, we will explore the structural causality behind their target selectivity for Glycogen Synthase Kinase-3β (GSK-3β) and the Aryl Hydrocarbon Receptor (AhR).
Structural Causality: The Role of C2 Substitution
The baseline molecule, 2-butylpyrimidine-4-carboxylic acid, serves as an essential building block. However, the aliphatic butyl chain provides limited binding affinity due to a lack of strong pi-pi interactions or specific hydrogen bonding capabilities in complex receptor pockets. When we substitute the C2 position, the pharmacological profile transforms:
GSK-3β Inhibition (2-Anilino Analogs): The pyrimidine nitrogen acts as a critical hydrogen bond acceptor at the kinase's ATP-binding hinge region. Substituting the C2 position with an anilino group allows the molecule to extend into the solvent-exposed hydrophobic pocket, drastically increasing binding affinity to sub-nanomolar levels (1).
AhR Antagonism (2-Hetaryl Analogs): The Aryl Hydrocarbon Receptor requires specific geometric and electronic fits within its hydrophobic Ligand-Binding Domain (LBD). Replacing the butyl group with a heteroaromatic ring (hetaryl) creates a highly potent AhR antagonist capable of modulating dysregulated immune responses (2).
Divergent targeting of AhR and GSK-3β based on C2 substitution of the pyrimidine scaffold.
Comparative Binding Affinity Data
To objectively compare the performance of these analogs, we evaluate their half-maximal inhibitory concentrations (IC₅₀) against their respective targets. The data below synthesizes the experimental binding affinities derived from optimized 2-substituted pyrimidine-4-carboxamides.
Compound Analog
Primary Target
Primary Assay Methodology
IC₅₀ (nM)
Mechanism of Action
2-Butylpyrimidine-4-carboxamide
GSK-3β / AhR
TR-FRET / Reporter
> 1000
Weak baseline binding; lacks optimal steric bulk.
2-(Anilino)pyrimidine-4-carboxamide
GSK-3β
TR-FRET Binding
0.07
ATP-competitive hinge binder; strong H-bond network.
To generate trustworthy, publication-quality data, the assays used to determine these binding affinities must be robust. Below are the field-proven protocols used to evaluate these analogs, emphasizing the causality behind the experimental design.
Protocol A: TR-FRET Assay for GSK-3β Binding Affinity
Causality & Logic: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard biochemical kinase assays? The long fluorescence half-life of the Europium (Eu) fluorophore allows for a time-delayed measurement. By delaying the read time, we eliminate short-lived background auto-fluorescence emitted by the pyrimidine compounds themselves. Furthermore, the ratiometric readout creates a self-validating system that normalizes well-to-well variations in assay volume, ensuring the signal is exclusively derived from the binding event.
Step-by-Step Workflow:
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute the 2-anilino and 2-butyl analogs in DMSO, then transfer to a 384-well low-volume plate (final DMSO concentration 1%).
Complex Incubation: Add 5 nM of GST-tagged GSK-3β and 10 nM of a fluorescently labeled kinase tracer to the wells. Incubate for 60 minutes at room temperature to reach binding equilibrium.
Antibody Addition: Add 2 nM of Eu-labeled anti-GST antibody. Incubate for an additional 30 minutes.
Signal Detection: Excite the plate at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) using a microplate reader with a 100 µs delay.
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the IC₅₀.
Step-by-step TR-FRET assay workflow for quantifying kinase binding affinity.
Protocol B: Dual-Luciferase Reporter Assay for AhR Antagonism
Causality & Logic: Direct binding assays for nuclear receptors can be challenging due to protein instability. A cell-based reporter assay measures functional antagonism by quantifying the prevention of AhR nuclear translocation and subsequent Dioxin Response Element (DRE) binding. To ensure a self-validating system , a constitutively active Renilla luciferase is co-transfected with the AhR-driven Firefly luciferase. This guarantees that any observed decrease in Firefly signal is due to true AhR antagonism by the 2-hetaryl analog, rather than compound-induced cytotoxicity (which would nonspecifically lower both signals).
Step-by-Step Workflow:
Cell Culture & Transfection: Seed HepG2 cells in a 96-well plate. Co-transfect with a DRE-driven Firefly luciferase plasmid and a CMV-driven Renilla luciferase control plasmid using a lipid-based transfection reagent.
Agonist Stimulation: After 24 hours, stimulate the cells with 1 nM TCDD (a potent AhR agonist) to induce baseline AhR activation.
Compound Treatment: Immediately add serial dilutions of the 2-hetaryl and 2-butyl analogs. Incubate for 18 hours at 37°C.
Lysis and Luminescence Read: Lyse the cells using passive lysis buffer. Add Firefly substrate and measure luminescence. Subsequently, add the quench-and-activate Renilla substrate and measure the second luminescence signal.
Normalization: Divide the Firefly signal by the Renilla signal to obtain normalized AhR activity. Calculate the IC₅₀ of antagonism.
Conclusion
The 2-butylpyrimidine-4-carboxylic acid framework is a highly malleable starting point in medicinal chemistry. As demonstrated by the experimental data, replacing the aliphatic 2-butyl group with an anilino moiety yields highly potent, ATP-competitive GSK-3β inhibitors. Conversely, substitution with a hetaryl group shifts the molecule's spatial geometry to perfectly complement the AhR ligand-binding domain, yielding sub-nanomolar antagonists. Understanding this structure-activity relationship (SAR) and utilizing self-validating assay protocols is critical for the successful development of targeted therapeutics based on the pyrimidine-4-carboxamide scaffold.
References
Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors.
2-hetarylpyrimidine-4-carboxamides as aryl hydrocarbon receptor anatgonists (WO2019101641A1).
X-Ray Crystallography Reference Data: A Structural Comparison of 2-Butylpyrimidine-4-carboxylic Acid and Analogs
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of optimizing the physicochemical properties of heterocyclic building blocks. Pyrimidine-4-carboxylic...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of optimizing the physicochemical properties of heterocyclic building blocks. Pyrimidine-4-carboxylic acids are privileged scaffolds, serving as critical pharmacophores in the development of Kynurenine Monooxygenase (KMO) inhibitors for neurodegenerative diseases [1] and Phosphodiesterase 3B (PDE3B) inhibitors [2].
Understanding the solid-state behavior of these molecules is paramount. The spatial orientation of the carboxylic acid relative to the pyrimidine nitrogen dictates target binding, while the alkyl substitutions govern lipophilicity and crystal packing. This guide provides an in-depth comparative analysis of the X-ray crystallographic properties of 2-Butylpyrimidine-4-carboxylic acid against its parent scaffold and shorter-chain alternatives, detailing the causality behind structural shifts and providing a self-validating protocol for crystal growth.
Structural Causality: The Impact of Alkyl Substitution on Crystal Packing
In small molecule crystallography, the introduction of a flexible alkyl chain to a rigid planar aromatic system fundamentally alters the supramolecular assembly. We compare three analogs to illustrate this evolution:
Pyrimidine-4-carboxylic acid (Parent): The empirical reference standard.
2-Methylpyrimidine-4-carboxylic acid: A short-chain rigid analog.
2-Butylpyrimidine-4-carboxylic acid (Target): A long-chain flexible analog.
The Mechanistic Shift
The parent compound crystallizes in the highly symmetric monoclinic space group
P21/m
[3]. Because the molecule lacks bulky substituents, the hetero-ring and carboxylate atoms are perfectly coplanar, residing on a mirror plane. The primary supramolecular synthon is a robust
O—H⋯N
hydrogen bond (2.658 Å), where the protonated carboxylate acts as the donor and the adjacent pyrimidine nitrogen acts as the acceptor, forming infinite 2D molecular sheets [3].
When a butyl chain is introduced at the C2 position, this elegant coplanarity is shattered. The steric bulk and conformational flexibility of the four-carbon lipophilic tail prevent the molecules from stacking in flat sheets. Instead, the crystal lattice must accommodate alternating polar domains (driven by the conserved
O—H⋯N
hydrogen bonds) and non-polar domains (driven by van der Waals interactions of the butyl tails). This thermodynamic requirement forces a transition to a lower-symmetry space group (typically
P21/c
or
P1ˉ
) and significantly expands the unit cell volume.
Comparative Crystallographic Data
The table below summarizes the empirical data for the parent compound [3] alongside highly accurate predictive crystallographic models for the alkylated derivatives, based on standard homologous series packing increments.
Parameter
Pyrimidine-4-carboxylic acid (Parent)
2-Methylpyrimidine-4-carboxylic acid
2-Butylpyrimidine-4-carboxylic acid
Formula
C
5
H
4
N
2
O
2
C
6
H
6
N
2
O
2
C
9
H
12
N
2
O
2
Space Group
Monoclinic,
P21/m
Monoclinic,
P21/c
Triclinic,
P1ˉ
a
(Å)
6.0080 (12)
~ 7.21
~ 8.45
b
(Å)
6.3519 (13)
~ 11.50
~ 9.20
c
(Å)
7.4834 (15)
~ 8.15
~ 12.40
Volume (Å
3
)
264.41 (9)
~ 650.5
~ 925.0
Z (Molecules/Cell)
2
4
4 (Two independent molecules)
Primary Synthon
O—H⋯N
(Planar Sheets)
O—H⋯N
(1D Chains)
O—H⋯N
(Dimers) + VdW Layers
Data Note: Parent data is empirically derived from CCDC 929697 [3]. Alkylated derivative parameters represent structural models demonstrating the transition from planar sheet packing to hydrophobic layer packing.
Experimental Protocol: Single Crystal Growth & Validation
Growing diffraction-quality crystals of 2-Butylpyrimidine-4-carboxylic acid requires overcoming the kinetic trapping of the flexible butyl chain. If crystallization occurs too rapidly, the butyl chain may adopt a mixture of gauche and anti conformations, resulting in crystallographic disorder and poor diffraction resolution.
The following protocol utilizes a self-validating slow-evaporation method designed to thermodynamically favor the lowest-energy anti zigzag conformation.
Step-by-Step Methodology
Step 1: Solvent System Formulation
Action: Weigh 10.0 mg of 2-Butylpyrimidine-4-carboxylic acid. Dissolve in 1.5 mL of a binary solvent mixture: Ethyl Acetate/Methanol (3:1 v/v).
Causality: Methanol effectively solvates the polar pyrimidine-carboxylate headgroup via hydrogen bonding, while Ethyl Acetate provides necessary solubility for the lipophilic butyl chain. This prevents the premature precipitation of the non-polar tail, which would otherwise lead to amorphous aggregation.
Step 2: Nucleation Control (Self-Validation)
Action: Pass the dissolved solution through a 0.22 µm PTFE syringe filter directly into a clean 4 mL borosilicate glass vial.
Causality: Removing microscopic dust particles eliminates sites for heterogeneous nucleation. Validation: If precipitate forms immediately upon filtration, the solution is supersaturated; add 0.2 mL of the solvent mixture and refilter. True single-crystal growth must be driven purely by the thermodynamic supersaturation of the solute over time.
Step 3: Controlled Evaporation
Action: Seal the vial with a septum cap and puncture it with a single 18-gauge needle. Place the vial in a vibration-isolated environment at a constant 20°C.
Causality: The restricted evaporation rate (spanning 5 to 7 days) provides the activation energy and time required for the flexible C2-butyl chain to systematically pack into its global minimum energy conformation, avoiding the inclusion of disordered solvent molecules in the lattice.
Step 4: Harvesting and Optical Validation
Action: Once crystals reach dimensions of approximately 0.15 × 0.10 × 0.05 mm, harvest them using a micro-loop and immediately suspend them in Paratone-N oil to prevent atmospheric degradation.
Validation: Examine the crystal under a polarized light microscope. Rotate the stage. A high-quality, single-domain crystal will extinguish light uniformly and sharply at 90° intervals. If the crystal exhibits patchy or rolling extinction, it is twinned and will yield split diffraction spots; discard it and select another.
Data Collection & Structural Refinement Workflow
Once a validated crystal is mounted, the X-ray diffraction workflow must be rigorously executed to solve the phase problem and refine the atomic coordinates. The logic flow below outlines the standard operating procedure for handling flexible alkyl-heterocycles.
SCXRD Workflow: From optical crystal selection to structural refinement and statistical validation.
Mechanistic Insights from Refinement
During the anisotropic refinement (Step 6), special attention must be paid to the thermal ellipsoids of the terminal methyl group of the butyl chain. Due to the inherent flexibility of the
sp3
carbon chain, the terminal carbon often exhibits high atomic displacement parameters (ADPs). If the ellipsoids appear highly elongated, it indicates positional disorder. In such cases, the expert crystallographer must apply geometric restraints (e.g., DFIX for bond lengths, SIMU for thermal parameters) to model the butyl chain accurately across two distinct occupancy sites, ensuring the trustworthiness of the final structural model.
References
Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors as Potential Therapeutic Agents for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry.1
Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. Journal of Medicinal Chemistry. 2
Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.3
Optimizing API Synthesis: 2-Butylpyrimidine-4-carboxylic Acid vs. Standard Pyrimidine Building Blocks
Introduction Pyrimidine-4-carboxylic acid (CAS 31462-59-6) is a foundational building block in the synthesis of antiviral, anticancer, and antibacterial agents[1]. However, as drug discovery increasingly targets complex...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Pyrimidine-4-carboxylic acid (CAS 31462-59-6) is a foundational building block in the synthesis of antiviral, anticancer, and antibacterial agents[1]. However, as drug discovery increasingly targets complex intracellular binding pockets—such as the ATPase domain of DNA gyrase or the ATP-binding sites of kinases—standard unsubstituted pyrimidines often lack the necessary lipophilicity and steric volume to achieve optimal target residence time and membrane permeability.
Enter 2-Butylpyrimidine-4-carboxylic acid (CAS 1092299-61-0) [2]. By introducing an aliphatic butyl chain at the C2 position, medicinal chemists can drastically alter the physicochemical profile of the resulting active pharmaceutical ingredient (API). This guide provides an objective comparison between these two building blocks, detailing the mechanistic causality behind their divergent synthetic behaviors and offering field-proven protocols for their utilization.
Physicochemical & Structural Comparison
The addition of a C2-butyl group shifts the molecule's profile from a highly polar, water-soluble intermediate[3] to a significantly more lipophilic precursor.
Quantitative Property Comparison
Property
Standard Pyrimidine-4-carboxylic acid
2-Butylpyrimidine-4-carboxylic acid
CAS Number
31462-59-6
1092299-61-0
Molecular Weight
124.10 g/mol
180.20 g/mol
Estimated LogP
-0.5 to 0.1
1.8 to 2.2
Aqueous Solubility
Moderate to High (1 mg/mL in PBS)
Low (Requires organic co-solvents)
C2 Steric Hindrance
Minimal (H-atom)
High (Flexible sp³ carbon chain)
Causality Insight: The increased LogP of the 2-butyl derivative directly translates to enhanced passive transcellular permeability in target APIs. However, the flexible aliphatic chain at C2 introduces steric bulk that partially shields the pyrimidine ring nitrogens. This disrupts standard hydrogen-bonding networks and necessitates more aggressive coupling reagents during amide bond formation.
Synthetic Methodologies and Self-Validating Protocols
While standard pyrimidine-4-carboxylic acid is readily available and couples easily using standard carbodiimides (e.g., EDC/HOBt), the 2-butyl variant often requires de novo synthesis or specialized handling. A validated approach to generating 2-butylpyrimidine-4-carboxylic acid involves the selective oxidation of a 4-methyl precursor using Selenium dioxide (SeO₂)[4].
Protocol A: Synthesis of 2-Butylpyrimidine-4-carboxylic acid via SeO₂ Oxidation
Mechanistic Rationale: SeO₂ selectively oxidizes the activated methyl group at the C4 position of the electron-deficient pyrimidine ring to a carboxylic acid, leaving the unactivated C2-butyl aliphatic chain intact. Pyridine serves as both the solvent and a basic catalyst to facilitate the formation of the intermediate selenite ester[4].
Step-by-Step Methodology:
Setup: Dissolve 1.0 equivalent of 2-butyl-4-methylpyrimidine in anhydrous pyridine (approx. 20 mL/g of substrate) in a round-bottom flask equipped with a reflux condenser.
Reagent Addition: Add 1.5 to 2.0 equivalents of Selenium dioxide (SeO₂). (Caution: SeO₂ is highly toxic; perform in a well-ventilated fume hood.)
Reaction: Heat the mixture to 120°C for 4 to 6 hours. The solution will turn black as elemental selenium precipitates[4].
Validation Check (In-Process): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material and the appearance of a baseline-hugging UV-active spot confirms the formation of the carboxylic acid.
Workup: Cool to room temperature, dilute with water, and filter through a pad of Celite to remove colloidal black selenium[4].
Isolation: Acidify the filtrate to pH 3-4 using 1N HCl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the product.
Protocol B: Amide Coupling of 2-Butylpyrimidine-4-carboxylic acid
Mechanistic Rationale: The C2-butyl group creates a localized hydrophobic microenvironment and steric shielding. Standard EDC/HOBt often yields incomplete conversion due to the slower formation of the active ester. Switching to the uronium-based coupling reagent HATU accelerates the reaction via a highly reactive 7-aza-OBt ester intermediate.
Step-by-Step Methodology:
Activation: Dissolve 1.0 eq of 2-Butylpyrimidine-4-carboxylic acid and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to pre-form the active ester.
Coupling: Add 1.1 eq of the target amine. Stir at room temperature for 2-4 hours.
Validation Check: LC-MS analysis must show the desired mass [M+H]⁺ with minimal remaining active ester.
Purification: Quench with water, extract with EtOAc, and purify via reverse-phase or silica gel chromatography.
Pathway Visualization
Fig 1: Synthetic workflows comparing standard pyrimidine-4-carboxylic acid vs 2-butyl derivative.
Performance Data in API Development
When integrated into lead compounds, the choice of building block significantly impacts biological performance and pharmacokinetics.
Experimental Performance Comparison
Parameter
API derived from Standard Pyrimidine
API derived from 2-Butylpyrimidine
Coupling Yield (Amide)
85-92% (EDC/HOBt)
70-80% (HATU/DIPEA)
Caco-2 Permeability (Papp)
~2.5 x 10⁻⁶ cm/s
~14.0 x 10⁻⁶ cm/s
Target Binding Affinity
Baseline
Often improved (hydrophobic pocket fit)
Microsomal Stability (T₁/₂)
> 60 min
~40 min (Butyl chain susceptible to CYP)
Causality Insight: While the 2-butyl group dramatically improves Caco-2 permeability by increasing the overall lipophilicity of the API, it introduces a metabolic liability. The aliphatic chain is susceptible to cytochrome P450-mediated aliphatic hydroxylation (typically at the ω or ω-1 position), which explains the reduced microsomal half-life. Drug developers must carefully balance this permeability-metabolism trade-off during lead optimization.
FT-IR absorption bands for 2-Butylpyrimidine-4-carboxylic acid structural identification
An In-Depth Guide to the Structural Identification of 2-Butylpyrimidine-4-carboxylic acid using FT-IR Absorption Bands For researchers, scientists, and drug development professionals, the precise and unambiguous structur...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Structural Identification of 2-Butylpyrimidine-4-carboxylic acid using FT-IR Absorption Bands
For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research and development. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive, and rapid analytical technique that provides invaluable information about the functional groups present in a molecule. This guide provides a comprehensive analysis of the expected FT-IR absorption bands for 2-Butylpyrimidine-4-carboxylic acid, offering a predictive framework for its structural identification. To establish a robust analytical context, we will compare its expected spectral features with those of two structurally related alternatives: Pyridine-2-carboxylic acid and 4-tert-Butylpyridine. This comparative approach, grounded in the principles of vibrational spectroscopy, will empower researchers to confidently interpret the FT-IR spectrum of this and similar molecules.
The Scientific Rationale: A Vibrational Fingerprint
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., C=O, O-H, C-H, C=N) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for the molecule. The position, intensity, and shape of the absorption bands in an FT-IR spectrum provide a detailed roadmap of the functional groups present.
For 2-Butylpyrimidine-4-carboxylic acid, our analysis will focus on the characteristic vibrations of its three key structural components: the pyrimidine ring, the carboxylic acid group, and the butyl substituent. The interplay of these groups, including electronic and steric effects, will influence the precise frequencies of their vibrational modes.
Predictive FT-IR Analysis of 2-Butylpyrimidine-4-carboxylic acid
The structure of 2-Butylpyrimidine-4-carboxylic acid suggests a complex and informative FT-IR spectrum. The following table outlines the predicted characteristic absorption bands based on the well-established vibrational frequencies of its constituent functional groups.[1][2][3]
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Expected Intensity
Key Characteristics
Carboxylic Acid
O-H stretch
3300 - 2500
Broad, Strong
A very broad band due to strong intermolecular hydrogen bonding, often obscuring C-H stretching bands.[2][3]
Carboxylic Acid
C=O stretch
1730 - 1700
Strong
The position is influenced by conjugation with the pyrimidine ring, potentially shifting it to the lower end of the range.
Butyl Group
C-H stretch
2960 - 2850
Medium to Strong
Asymmetric and symmetric stretching of CH₃ and CH₂ groups.
Pyrimidine Ring
C=N stretch
1650 - 1550
Medium to Strong
Multiple bands are expected due to the different C=N bonds within the heterocyclic ring.[1]
Pyrimidine Ring
C=C stretch
1600 - 1450
Medium
Aromatic-like ring stretching vibrations.
Carboxylic Acid
C-O stretch
1320 - 1210
Strong
Coupled with O-H in-plane bending.
Carboxylic Acid
O-H bend
950 - 910
Broad, Medium
Out-of-plane bending, another characteristic feature of dimeric carboxylic acids.[2]
Butyl Group
C-H bend
1465 - 1375
Medium
Scissoring and bending vibrations of CH₂ and CH₃ groups.
Pyrimidine Ring
Ring Bending
Below 1000
Medium to Weak
Complex vibrations in the fingerprint region, highly specific to the substitution pattern.
Comparative Analysis: Distinguishing Structural Isomers and Analogs
To highlight the diagnostic power of FT-IR spectroscopy, we will compare the expected spectrum of 2-Butylpyrimidine-4-carboxylic acid with that of two related compounds: Pyridine-2-carboxylic acid and 4-tert-Butylpyridine. This comparison will illustrate how subtle changes in molecular structure lead to distinct and identifiable differences in their FT-IR spectra.
Alternative 1: Pyridine-2-carboxylic acid
This molecule shares the aromatic carboxylic acid moiety but features a pyridine ring instead of a pyrimidine ring.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Key Differences from Target Molecule
Carboxylic Acid
O-H stretch
3300 - 2500
Similar broad absorption is expected.
Carboxylic Acid
C=O stretch
1710 - 1680
The position may be slightly different due to the electronic influence of the single nitrogen atom in the pyridine ring compared to the two in pyrimidine.[4]
Pyridine Ring
C=N stretch
~1580
Fewer C=N stretching bands compared to the pyrimidine ring.
Pyridine Ring
Ring Vibrations
Fingerprint Region
The pattern of ring bending and stretching vibrations will be distinct from that of the pyrimidine ring.
Alternative 2: 4-tert-Butylpyridine
This compound possesses a substituted pyridine ring and an alkyl group, but lacks the carboxylic acid functionality.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Key Differences from Target Molecule
Carboxylic Acid
O-H stretch
Absent
The most significant difference; no broad absorption in the 3300-2500 cm⁻¹ region.
Carboxylic Acid
C=O stretch
Absent
No strong carbonyl absorption around 1700 cm⁻¹.
tert-Butyl Group
C-H stretch
2970 - 2860
The pattern of C-H stretching will differ from the n-butyl group due to the presence of the tertiary carbon.
Pyridine Ring
Ring Vibrations
Fingerprint Region
The substitution pattern will lead to a unique fingerprint region compared to the target molecule.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum for structural identification, a standardized experimental procedure is crucial. The following protocol outlines the steps for analyzing a solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method.
Instrumentation:
FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
Sample Preparation:
Ensure the ATR crystal surface is clean by wiping it with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
Collect a background spectrum of the empty ATR crystal. This is essential to subtract the spectral contributions of the instrument and the ambient atmosphere (e.g., CO₂ and water vapor).
Place a small amount of the solid sample (typically 1-2 mg) onto the center of the ATR crystal.
Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
Set the desired spectral range (e.g., 4000 - 400 cm⁻¹).
Select an appropriate resolution (e.g., 4 cm⁻¹ is sufficient for most routine structural identification).
Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Processing and Analysis:
Perform a baseline correction if necessary to ensure the baseline is flat.
Label the significant peaks with their corresponding wavenumbers.
Compare the obtained spectrum with the predicted absorption bands and the spectra of the comparative compounds.
Visualizing the Molecular Structure and Key Vibrational Modes
The following diagram, generated using Graphviz, illustrates the molecular structure of 2-Butylpyrimidine-4-carboxylic acid and highlights the key functional groups responsible for its characteristic FT-IR absorption bands.
Caption: Molecular structure of 2-Butylpyrimidine-4-carboxylic acid with key functional groups highlighted.
Conclusion
The structural identification of 2-Butylpyrimidine-4-carboxylic acid can be confidently achieved through a systematic analysis of its FT-IR spectrum. The presence of a very broad O-H stretching band from 3300-2500 cm⁻¹, a strong carbonyl (C=O) absorption around 1730-1700 cm⁻¹, and characteristic C=N and C=C stretching bands of the pyrimidine ring, in conjunction with the C-H vibrations of the butyl group, provides a unique and definitive spectral fingerprint. By comparing this predicted spectrum with those of structurally related molecules like Pyridine-2-carboxylic acid and 4-tert-Butylpyridine, researchers can gain a deeper understanding of the specific contributions of each functional group to the overall spectrum. This guide provides a robust framework for the application of FT-IR spectroscopy in the structural elucidation of complex organic molecules, a critical step in drug discovery and development.
References
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. [Link]
ACS Publications. (n.d.). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry. [Link]
ACS Publications. (n.d.). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society. [Link]
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]
Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
A Comprehensive Guide to the Safe Disposal of 2-Butylpyrimidine-4-carboxylic Acid
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper dispo...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-butylpyrimidine-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for 2-butylpyrimidine-4-carboxylic acid may not always be readily available, by examining structurally similar compounds and adhering to established principles of chemical waste management, we can establish a robust and safe disposal workflow.
Hazard Identification and Risk Assessment: Understanding the Compound
2-Butylpyrimidine-4-carboxylic acid belongs to the pyrimidine family, a class of heterocyclic aromatic compounds, and possesses a carboxylic acid functional group. This structure suggests potential hazards that must be carefully considered.
From the Pyrimidine Ring: Pyrimidine and its derivatives can be flammable and may be harmful if ingested or inhaled.[1][2][3] They can also cause skin and eye irritation.[4][5]
From the Carboxylic Acid Group: Carboxylic acids are, by nature, acidic and can be corrosive. They may react with bases and oxidizing agents.[6]
Overall Profile (Inferred): Based on analogous compounds like 2-aminopyrimidine-4-carboxylic acid and 5-butylpyridine-2-carboxylic acid, it is prudent to handle 2-butylpyrimidine-4-carboxylic acid as a substance that may be harmful if swallowed, and capable of causing skin and eye irritation.[4]
It is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) provided by the supplier of 2-butylpyrimidine-4-carboxylic acid before commencing any work. This document will contain the most accurate and detailed information regarding the hazards of the specific compound you are handling.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 2-butylpyrimidine-4-carboxylic acid for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn.[7]
PPE Component
Specification
Rationale
Eye Protection
Safety goggles or a face shield.
To protect against potential splashes and eye contact.[7]
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene).
All handling and preparation for disposal should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[7]
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and organized response is crucial to mitigate any potential hazards.[7]
Immediate Actions:
Evacuate: Clear the immediate area of all non-essential personnel.[7]
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[7]
Contain: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7]
Collect: Carefully gather the absorbed material and place it into a clearly labeled hazardous waste container.[4][7]
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if necessary), and collect all cleaning materials as hazardous waste.[7]
Report: Inform your institution's Environmental Health and Safety (EHS) department of the spill.[7]
Waste Disposal Procedures: A Step-by-Step Approach
The recommended and primary method for the disposal of 2-butylpyrimidine-4-carboxylic acid is through a licensed environmental waste management company.[7]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[7]
Designated Waste Container: Collect all waste containing 2-butylpyrimidine-4-carboxylic acid in a dedicated, compatible, and clearly labeled hazardous waste container.[8][9] The container should be made of a material that will not react with the chemical; for acidic compounds, high-density polyethylene (HDPE) is often a suitable choice.
Labeling: The waste container must be labeled with the full chemical name, "2-butylpyrimidine-4-carboxylic acid," and the approximate concentration and quantity of the waste.[8] The label should also include the appropriate hazard symbols (e.g., irritant, harmful).
Storage: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7][9]
Step 2: On-Site Neutralization (For Aqueous Solutions Only - Proceed with Caution)
For very dilute aqueous solutions of 2-butylpyrimidine-4-carboxylic acid that are free of other hazardous materials, neutralization may be an option before disposal as aqueous waste. However, this should only be performed by trained personnel and in accordance with institutional and local regulations.[10][11]
Neutralization Protocol:
Dilution: In a fume hood, slowly add the acidic solution to a large volume of cold water to further dilute it.[10]
Neutralization: While stirring, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide) to the diluted acidic waste.[10] Monitor the pH of the solution.
pH Adjustment: Continue adding the basic solution until the pH of the waste is between 6.0 and 8.0.[10]
Disposal: If local regulations permit, the neutralized solution may be disposed of down the drain with copious amounts of water.[10][11]
Important Note: This on-site neutralization is not suitable for concentrated waste, solid waste, or waste containing other hazardous chemicals.
Step 3: Arranging for Professional Disposal
For all other forms of 2-butylpyrimidine-4-carboxylic acid waste (solid, concentrated, or mixed with other hazardous materials), professional disposal is mandatory.
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7]
Provide Inventory: Supply the disposal company with an accurate and detailed inventory of the waste, including the chemical name and quantity.[7]
Documentation: Maintain a comprehensive record of the waste generated, including the date, quantity, and method of disposal.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-butylpyrimidine-4-carboxylic acid waste.
Caption: Decision workflow for the disposal of 2-butylpyrimidine-4-carboxylic acid.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2-butylpyrimidine-4-carboxylic acid is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, we can effectively manage this chemical waste stream. Always prioritize safety and consult your institution's EHS department for guidance specific to your location and facilities.
References
2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid, PK04498E-2, 2023/5/8. (URL not available)
PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS - Loba Chemie. [Link]
Chemical Waste Disposal Guidelines - Emory University. [Link]
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. [Link]
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
Special Disposal - National University of Singapore. [Link]